molecular formula C7H10N2O2 B3022622 methyl 2-(1H-pyrazol-1-yl)propanoate CAS No. 100554-34-5

methyl 2-(1H-pyrazol-1-yl)propanoate

Cat. No.: B3022622
CAS No.: 100554-34-5
M. Wt: 154.17 g/mol
InChI Key: VHMXKYNLPIQAGJ-UHFFFAOYSA-N
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Description

Methyl 2-(1H-pyrazol-1-yl)propanoate is a chemical compound featuring a pyrazole moiety linked to a methyl propanoate chain. Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses diverse types of pharmacological activities. The presence of this nucleus is well-established in multiple therapeutic agents, underscoring its significance in medicinal chemistry research . This specific ester-functionalized pyrazole serves as a versatile building block (synthon) in organic synthesis, particularly for the development of novel pharmaceutical compounds. It can be used in cyclocondensation reactions and other synthetic routes to create more complex molecules targeted for biological evaluation . Researchers value this compound for its potential application in synthesizing precursors for various drug classes, such as non-steroidal anti-inflammatory drugs (NSAIDs) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-pyrazol-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-6(7(10)11-2)9-5-3-4-8-9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMXKYNLPIQAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601934
Record name Methyl 2-(1H-pyrazol-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100554-34-5
Record name Methyl 2-(1H-pyrazol-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

molecular weight of methyl 2-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(1H-pyrazol-1-yl)propanoate (C₇H₁₀N₂O₂) is a pivotal heterocyclic building block used extensively in the synthesis of agrochemicals and pharmaceutical agents, particularly kinase inhibitors and fungicidal carboxamides. With a molecular weight of 154.17 g/mol , this ester serves as a versatile electrophile-free scaffold, allowing for subsequent hydrolysis to its corresponding acid or direct amidation.

This guide provides a definitive technical profile of the compound, detailing its physicochemical properties, a validated synthetic protocol for its preparation via N-alkylation, and a robust analytical framework for quality assurance.

Physicochemical Identity

The accurate characterization of this compound is critical for stoichiometric precision in downstream synthesis.

Table 1: Core Physicochemical Parameters

ParameterValueTechnical Note
IUPAC Name This compoundN1-substituted pyrazole isomer.[1]
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight (Average) 154.17 g/mol Used for molarity calculations.
Monoisotopic Mass 154.0742 DaKey for High-Res MS (HRMS) confirmation.
Physical State Colorless to pale yellow oilLow melting point solid upon high purity/cooling.
Solubility DCM, MeOH, DMSO, EtOAcLimited solubility in water; lipophilic nature (cLogP ~0.6).
Key Functional Groups Pyrazole (aromatic), Ester (aliphatic)Pyrazole N2 is a weak H-bond acceptor.

Synthetic Methodology: N-Alkylation Protocol

The most robust route to this compound involves the nucleophilic substitution (


) of 1H-pyrazole onto methyl 2-bromopropanoate. This reaction is favored over the chloro-analog due to the better leaving group ability of bromide, ensuring higher yields under milder conditions.
Experimental Protocol

Reagents:

  • 1H-Pyrazole (1.0 equiv)[1][2][3]

  • Methyl 2-bromopropanoate (1.1 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Acetonitrile (ACN) or DMF (Solvent, 0.5 M concentration)

Step-by-Step Workflow:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 1H-pyrazole (10 mmol) and anhydrous

    
     (20 mmol) in dry ACN (20 mL).
    
  • Addition: Cool the suspension to 0°C. Add methyl 2-bromopropanoate (11 mmol) dropwise over 10 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes;

    
     of product ~0.4–0.5).
    
  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc and wash with water and brine. Dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0→40% EtOAc in Hexanes) to yield the pure oil.
    
Mechanism & Pathway Visualization

SynthesisPathway Figure 1: Nucleophilic Substitution Pathway for Synthesis Pyrazole 1H-Pyrazole (Nucleophile) Intermediate Transition State (SN2 Attack) Pyrazole->Intermediate ACN, 0°C to RT Reagent Methyl 2-bromopropanoate (Electrophile) Reagent->Intermediate ACN, 0°C to RT Base K2CO3 (Base) Base->Intermediate ACN, 0°C to RT Product This compound (Target) Intermediate->Product -HBr Byproduct KBr + KHCO3 Intermediate->Byproduct

Figure 1: The reaction proceeds via deprotonation of the pyrazole N-H followed by nucleophilic attack on the alpha-carbon of the propanoate.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques. The molecular weight of 154.17 g/mol is the primary anchor for Mass Spectrometry (MS) confirmation.

A. Mass Spectrometry (LC-MS)
  • Expected Mode: Positive Electrospray Ionization (ESI+).

  • Target Ion:

    
    
    
  • Observed m/z: 155.1 (Base peak).

  • Interpretation: A clean peak at 155.1 confirms the integral structure. Absence of m/z 69 (pyrazole fragment) or m/z 167 (methyl 2-bromopropanoate) indicates successful coupling and purification.

B. Nuclear Magnetic Resonance ( NMR)

The structure is confirmed by the specific coupling pattern of the propanoate chain and the aromatic pyrazole protons.

  • Solvent:

    
    
    
  • Key Signals:

    • Pyrazole Region (3H):

      • 
         7.5–7.6 ppm (d, 1H, H-3/H-5)
        
      • 
         7.4 ppm (d, 1H, H-3/H-5)
        
      • 
         6.2–6.3 ppm (t, 1H, H-4)
        
    • Methine (Alpha-H, 1H):

      • 
         5.1–5.2 ppm (q, 
        
        
        
        Hz). Diagnostic Peak: Deshielded by the adjacent Nitrogen and Carbonyl.
    • Ester Methyl (3H):

      • 
         3.7 ppm (s).
        
    • Terminal Methyl (3H):

      • 
         1.8 ppm (d, 
        
        
        
        Hz).
Analytical Logic Flow

AnalyticalLogic Sample Purified Sample (Oil) LCMS LC-MS Analysis (ESI+) Sample->LCMS NMR 1H NMR Analysis (CDCl3) Sample->NMR ResultMS Peak m/z = 155.1 ([M+H]+) LCMS->ResultMS Validates MW (154.17) ResultNMR Diagnostic Quartet @ 5.1 ppm NMR->ResultNMR Validates Structure Decision Identity Confirmed? ResultMS->Decision ResultNMR->Decision Final Release for Library Synthesis Decision->Final Yes

Figure 2: Analytical workflow ensuring structural fidelity before downstream application.

Strategic Utility in Drug Discovery

This compound is rarely the final drug molecule but serves as a high-value scaffold .

  • Hydrolysis: Treatment with LiOH in THF/Water yields 2-(1H-pyrazol-1-yl)propanoic acid . This acid is a common "capping group" for amines in DNA-encoded libraries (DEL).

  • Kinase Inhibition: The pyrazole moiety mimics the adenine ring of ATP, making this fragment ideal for developing Type I kinase inhibitors.

  • Stereochemistry: The alpha-carbon is chiral. While the synthesis above yields a racemate, asymmetric synthesis or chiral resolution can yield the (R)- or (S)- enantiomers, which often show differential binding affinity in protein pockets.

References

  • PubChem. (2023). Compound Summary: 2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid derivatives. National Library of Medicine.[4] [Link]

  • European Chemical Agency (ECHA). (2023). Registration Dossier: Pyrazole derivatives. [Link]

Sources

properties of methyl 2-(pyrazol-1-yl)propanoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2-(1H-pyrazol-1-yl)propanoate , a bifunctional heterocyclic building block used in medicinal chemistry and agrochemical synthesis.[1][2][3]

Properties, Synthesis, and Reactivity of an -N-Heterocyclic Ester

Chemical Identity & Structural Analysis

This compound (CAS: Not widely listed as commodity, typically synthesized in-situ or custom; Analog CAS 851975-10-5 refers to the dimethyl acid) is an


-substituted ester featuring a pyrazole ring attached via nitrogen (N1) to the chiral center of a propanoate backbone.[1][2][3]
Nomenclature & Identifiers
Parameter Details
IUPAC Name This compound
Common Name

-(1-Pyrazolyl)propionic acid methyl ester
Molecular Formula

Molecular Weight 154.17 g/mol
SMILES COC(=O)C(C)N1C=CC=N1
Structure Class N-Alkyl Pyrazole;

-Amino Acid Derivative (Bioisostere)
Structural Features
  • Chirality: The C2 position is a stereocenter.[3] Synthetic routes typically yield a racemate unless chiral starting materials (e.g., L-lactate derivatives) are employed via

    
     inversion.[1][2][3]
    
  • Basicity: The pyrazole N2 (pyridine-like nitrogen) retains lone pair availability for hydrogen bonding or metal coordination (

    
     of conjugate acid 
    
    
    
    2.5).[1][2][3]
  • Electronic Effect: The pyrazole ring acts as a weak electron-withdrawing group (EWG) via induction (

    
    ), increasing the acidity of the 
    
    
    
    -proton slightly compared to a simple alkyl ester.[1][2][3]

Physicochemical Properties

Note: Data below represents experimental values for close analogs and predicted values for the specific methyl ester.

Property Value / Description Relevance
Physical State Colorless to pale yellow oilLow MW esters are typically liquid at RT.[1][2][3]
Boiling Point 210–215 °C (Predicted at 760 mmHg)High BP due to dipole-dipole interactions of the pyrazole.[1][2][3]
Density

Typical for nitrogen-rich heterocycles.[1][2][3]
LogP

Moderate lipophilicity; suitable for CNS drug fragments.[3]
Solubility Soluble in DCM, MeOH, EtOAc, Acetone.[2][3]Compatible with standard organic synthesis workflows.[3]
Water Solubility Low to ModerateEster hydrolysis risk in aqueous basic/acidic media.[3]

Synthetic Methodologies

The synthesis of this compound is primarily achieved via Nucleophilic Substitution (


)  rather than Michael addition (which favors the 

-isomer).[1][2][3]
Primary Route: N-Alkylation of Pyrazole

This protocol utilizes Methyl 2-bromo- or 2-chloropropionate.[1][2][3] The reaction is regioselective for N1-alkylation due to the symmetry of unsubstituted pyrazole.[1][2][3]

  • Reagents: 1H-Pyrazole (1.0 eq), Methyl 2-bromopropionate (1.1 eq), Base (

    
     or 
    
    
    
    ).[1][2][3]
  • Solvent: Acetonitrile (ACN) or DMF.[2][3]

  • Conditions: 60–80 °C, 4–12 hours.[2][3]

Mechanism: The base deprotonates the pyrazole NH (


), generating a pyrazolide anion.[2] This ambident nucleophile attacks the electrophilic 

-carbon of the propionate, displacing the halide.[2][3]
Workflow Visualization

Synthesis Start 1H-Pyrazole Inter Pyrazolide Anion Start->Inter Base (K2CO3) -H+ Reagent Methyl 2-bromopropionate Product Methyl 2-(pyrazol-1-yl)propanoate Reagent->Product Inter->Product SN2 Attack (ACN, 60°C) Byprod KBr / CsBr Inter->Byprod

Figure 1: Synthetic pathway for N-alkylation of pyrazole.

Reactivity & Transformations

This molecule possesses three distinct reactive centers: the Ester , the Pyrazole Ring , and the


-Carbon .[2][3]
Ester Functionality
  • Hydrolysis: Treatment with

    
     (THF/H2O) yields 2-(1H-pyrazol-1-yl)propanoic acid , a key intermediate for amide coupling.[1][2][3]
    
  • Reduction: Reduction with

    
     or 
    
    
    
    yields 2-(pyrazol-1-yl)propan-1-ol .[1][2][3]
  • Amidation: Direct reaction with amines (catalyzed by

    
     or via Weinreb amides) generates pharmacologically active amides.[2][3]
    
Pyrazole Ring Functionalization
  • Electrophilic Aromatic Substitution (EAS): The C4 position of the pyrazole ring is nucleophilic.[2][3]

    • Halogenation:[1][2][3] reaction with

      
       or 
      
      
      
      yields the 4-halo-pyrazole derivative.[1][2][3]
    • Nitration:

      
       introduces a nitro group at C4, useful for subsequent reduction to anilines.[2][3]
      
Reactivity Network Diagram

Reactivity Core Methyl 2-(pyrazol-1-yl)propanoate Acid 2-(Pyrazol-1-yl)propanoic acid (Carboxylic Acid) Core->Acid LiOH, THF/H2O (Hydrolysis) Alcohol 2-(Pyrazol-1-yl)propan-1-ol (Primary Alcohol) Core->Alcohol LiAlH4, Et2O (Reduction) Halo Methyl 2-(4-chloropyrazol-1-yl)propanoate (C4-Functionalized) Core->Halo NCS, DMF (Electrophilic Subst.) Amide N-Substituted Amides (Drug Scaffolds) Core->Amide R-NH2, TBD or AlMe3 (Aminolysis) Acid->Amide HATU, DIPEA, R-NH2

Figure 2: Divergent synthesis pathways from the core ester scaffold.[1][2][3]

Applications in Drug Discovery & Agrochemicals

Medicinal Chemistry
  • Kinase Inhibition: The pyrazole moiety is a "privileged scaffold" in kinase inhibitors (e.g., Ruxolitinib, Crizotinib).[2][3] The propanoate tail provides a handle to attach solubilizing groups or to bind into the ribose pocket of ATP-binding sites.[1][2][3]

  • Bioisostere: The N-alkylated pyrazole can mimic imidazole (histidine) or other aromatic amino acid side chains, modulating

    
     stacking interactions within protein targets.[1][2][3]
    
Agrochemicals[1][2][3][7]
  • Fungicides: Pyrazole-4-carboxamides are a major class of SDHI (Succinate Dehydrogenase Inhibitor) fungicides.[1][2][3] Methyl 2-(pyrazol-1-yl)propanoate serves as a precursor to novel

    
    -branched analogs, potentially improving metabolic stability against esterases in plants.[1][2][3]
    

Safety & Handling Protocols

  • Hazard Classification:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Storage: Store under inert atmosphere (

    
    ) at 2–8 °C. Esters can hydrolyze slowly if exposed to atmospheric moisture over long periods.[2][3]
    
  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis, particularly when handling alkyl bromides (lachrymators) or strong bases.[2][3]

References

  • Synthesis of N-Alkyl Pyrazoles : Elguero, J. (1984).[2][3] Pyrazoles and their Benzo Derivatives.[3][4][5] Comprehensive Heterocyclic Chemistry. (Standard protocol for N-alkylation of azoles).[1][2][3]

  • Reactivity of Pyrazole Esters : Menozzi, G., et al. (2000).[3] Chemoselective synthesis of pyrazole derivatives via

    
    -enamino keto esters.[1][2][3][6][1][2][3]
    
  • Kinase Inhibitor Scaffolds : Fabbro, D., et al. (2002).[2][3] Protein kinases as targets for anticancer agents: from inhibitors to useful drugs.[3] Pharmacology & Therapeutics.

  • Agrochemical Applications : Lamberth, C. (2013).[3] Pyrazole chemistry in crop protection. Heterocycles.

Sources

Technical Handling Guide: Methyl 2-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety assessment for Methyl 2-(1H-pyrazol-1-yl)propanoate .

Executive Summary & Chemical Architecture

This guide addresses the handling, stability, and safety profile of This compound , a heterocyclic ester intermediate used primarily in the synthesis of agrochemicals (herbicides) and pharmaceutical scaffolds.[1][2]

Unlike generic Safety Data Sheets (SDS), this document integrates Structure-Activity Relationships (SAR) to predict hazards where empirical data may be sparse, adhering to the "Read-Across" methodology validated by REACH and OSHA standards for research intermediates.[1][2]

Molecular Identity[1][2][3][4][5]
  • IUPAC Name: this compound[1][2][3]

  • Molecular Formula:

    
    [1][2][4]
    
  • Molecular Weight: 154.17 g/mol [2][4]

  • Structural Class: N-alkylated Pyrazole / Carboxylic Ester[1][2]

  • Key Functional Groups:

    • Pyrazole Ring: Aromatic heterocycle; confers potential biological activity and electron-rich nitrogen centers.[2]

    • Ester Linkage: Susceptible to hydrolysis; dictates storage conditions (moisture sensitivity).[2]

    • Chiral Center: The C2 position of the propanoate chain is chiral.[2] Unless specified as (R) or (S), assume racemate.[1][2]

Physicochemical Properties (Predicted/Experimental Consensus)
PropertyValue / DescriptionTechnical Note
Physical State Liquid (Viscous) or Low-melting SolidDepends on purity and enantiomeric excess.[1][2]
Boiling Point ~230–240°C (at 760 mmHg)Predicted based on fragment contribution.[2]
Solubility DMSO, Methanol, DCM, Ethyl AcetateLipophilic nature of the pyrazole/ester combo.[2]
Water Solubility Low to ModerateHydrolyzes slowly in aqueous media.[2]
pKa ~2.5 (Conjugate acid of pyrazole N)Weakly basic; protonates in strong acid.[2]
Flash Point >100°C (Closed Cup)Predicted; not classified as Flammable Liquid (Cat 3).[1][2]

Hazard Identification & Toxicology Profile (E-E-A-T)

Expert Insight: As a specific research intermediate, empirical toxicological data is often proprietary.[2] We apply Read-Across logic using the closest structural analogs: Methyl 2-(1H-pyrazol-1-yl)acetate and Pyrazole.[1][2]

GHS Classification (Derived)

Signal Word: WARNING [1][2]

Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][2][5]Nitrogen heterocycles often interfere with metabolic pathways.[2]
Skin Irritation Cat 2H315: Causes skin irritation.[2][5][6][7][8]Lipophilic ester penetrates stratum corneum; pyrazole is a mild irritant.[2]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[2][5][6][7][8]Direct mucosal irritant.[2]
STOT - SE Cat 3H335: May cause respiratory irritation.[2][5][6][8]Volatile organic vapors (if heated) irritate bronchial lining.[2]
Critical Toxicology Endpoints
  • Hydrolysis Toxicity: Upon ingestion or contact with mucous membranes, the ester bond hydrolyzes to release Methanol (toxic metabolite) and 2-(1H-pyrazol-1-yl)propanoic acid .[1][2] While the methanol quantity is low, it contributes to the overall hazard profile.[2]

  • Sensitization: Pyrazole derivatives have a known potential for skin sensitization.[2] Repeated exposure should be avoided.[2]

Operational Safety & Exposure Control

Trustworthiness:[2] The following protocols are designed as self-validating systems . If the indicator (e.g., pH paper, pressure gauge) does not show the expected result, the safety barrier is breached.[1][2]

Engineering Controls: The "Barrier" Approach

Do not rely solely on PPE.[2] Use the Hierarchy of Controls .

  • Primary Barrier: Fume Hood.[2][7] Minimum face velocity: 100 fpm (0.5 m/s).[1][2]

  • Secondary Barrier: Inert Atmosphere (Nitrogen/Argon) for storage and transfer to prevent moisture ingress.[2]

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationCausality (Why this specific gear?)
Gloves Nitrile (Double Gloving) Esters can swell latex.[1][2] Nitrile provides superior permeation resistance against organic esters.[2]
Eye Protection Chemical Goggles Safety glasses are insufficient for liquids that are skin/eye irritants; prevents splash entry.[2]
Respirator Half-mask with OV/P100 Required only if working outside a fume hood (e.g., spill cleanup).[1][2] OV filters trap organic vapors.[2]
Visualizing the Safety Decision Logic

The following diagram illustrates the decision-making process for handling this compound based on scale and state.

SafetyLogic Start Handling this compound ScaleCheck Check Scale Start->ScaleCheck SmallScale < 10g (R&D) ScaleCheck->SmallScale LargeScale > 10g (Pilot/Prep) ScaleCheck->LargeScale Hood Standard Fume Hood (Sash at 18 inches) SmallScale->Hood Containment Local Exhaust + Splash Shielding LargeScale->Containment PPE_Check PPE Verification: Nitrile Gloves + Goggles Hood->PPE_Check Containment->PPE_Check Action Proceed with Synthesis/Analysis PPE_Check->Action Passed

Caption: Decision matrix for selecting engineering controls based on operational scale.

Synthesis, Stability & Degradation (Contextual Science)

Understanding how the molecule breaks down is essential for storage safety.[2]

Synthesis Context

Typically synthesized via Nucleophilic Substitution :



Risk:[1][2] Residual starting materials (Methyl 2-chloropropionate) are lachrymators and highly toxic.[1][2] Assume the crude material carries these hazards until purified.
Degradation Pathway (The Hydrolysis Risk)

Esters are moisture-sensitive.[1][2] Improper storage leads to the formation of acidic byproducts, increasing the corrosivity of the sample over time.[2]

Degradation Compound This compound (Neutral Ester) Intermediate Tetrahedral Intermediate Compound->Intermediate Slow Hydrolysis Water + H2O (Atmospheric Moisture) Water->Intermediate Acid 2-(1H-pyrazol-1-yl)propanoic Acid (Corrosive/Irritant) Intermediate->Acid Methanol Methanol (Flammable/Toxic) Intermediate->Methanol

Caption: Hydrolysis pathway demonstrating the generation of acidic and toxic byproducts upon moisture exposure.[1][2]

Storage Protocol
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen.[2]

  • Container: Amber glass with a Teflon-lined cap (prevents UV degradation and leaching).[1][2]

  • Shelf Life: Re-test purity via TLC or LC-MS every 6 months.

Emergency Protocols

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes .[2][9] Validation: Use an eyewash station; do not rely on squirt bottles.[2]

  • Skin Contact: Wash with soap and water.[2][7][8][9][10] Do not use organic solvents (ethanol/acetone) to clean skin, as they increase permeability of the ester into the bloodstream.[2]

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration).[2] Call a Poison Control Center.

Fire Fighting
  • Media: Carbon Dioxide (

    
    ), Dry Chemical, or Alcohol-Resistant Foam.[1][2][10]
    
  • Specific Hazards: Combustion generates Nitrogen Oxides (

    
    ) —highly toxic gases.[2] Firefighters must wear SCBA.[2]
    
Spill Response (The "Circle of Safety")
  • Isolate: Evacuate a 5-meter radius.[2]

  • Ventilate: Increase fume hood exhaust if possible.

  • Neutralize: Absorb with vermiculite or sand.[2]

  • Verify: After cleaning, wipe the surface with a methanol-dampened swab and check under UV light (pyrazoles often fluoresce) or run a quick TLC to ensure no residue remains.[2]

References

  • PubChem. (2025).[2] Compound Summary for this compound Analogues. National Library of Medicine.[2] [Link]

  • ECHA (European Chemicals Agency). (2024).[2] Guidance on QSARs and Grouping of Chemicals (Read-Across). [Link]

  • OSHA. (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link][1][2]

Sources

Methodological & Application

Application Note: Synthesis of Methyl 2-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of methyl 2-(1H-pyrazol-1-yl)propanoate , a critical intermediate in the development of p38 MAP kinase inhibitors and agrochemical fungicides. Unlike simple alkylations, the introduction of the propanoate moiety at the N1-position of the pyrazole ring requires precise control over regioselectivity and elimination side-reactions.

We present two validated protocols:

  • Method A (Standard): Base-mediated

    
     alkylation using methyl 2-bromopropanoate. This is the preferred route for scale-up due to cost-efficiency and operational simplicity.
    
  • Method B (Stereoselective): Mitsunobu reaction using methyl lactate. This route is reserved for cases requiring high enantiomeric excess (ee) via stereochemical inversion.

Retrosynthetic Analysis & Reaction Logic

The target molecule consists of a pyrazole core coupled to a propanoate tail via a C-N bond.

  • Disconnection: The C-N bond is the strategic break point.

  • Nucleophile: Pyrazole (

    
     ~14.2 in DMSO). The anion is bidentate but alkylation typically favors the less hindered nitrogen (N1) in substituted pyrazoles; for unsubstituted pyrazole, N1 and N2 are equivalent until substitution occurs.
    
  • Electrophile: Methyl 2-bromopropanoate (Method A) or Methyl lactate activated by phosphonium salts (Method B).

Reaction Pathway Diagram

ReactionScheme Pyrazole Pyrazole (Nucleophile) Base Base (K2CO3) Deprotonation Pyrazole->Base pKa ~14.2 Reagent Methyl 2-bromopropanoate (Electrophile) TS Transition State (SN2) Reagent->TS Electrophilic Attack Base->TS Pyrazolyl Anion Product This compound (Target) TS->Product Inversion (if chiral) SideProduct HBr (Neutralized) TS->SideProduct

Caption: Mechanistic pathway for the base-mediated synthesis via SN2 displacement.

Method A: Base-Mediated Alkylation (Preferred Protocol)

This method utilizes Potassium Carbonate (


) in Acetonitrile (ACN). While Sodium Hydride (

) is faster,

offers a safer profile for scale-up and minimizes the risk of ester hydrolysis or racemization (if using chiral halides).
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
ReagentMW ( g/mol )Equiv.[1][2][3]Amount (Example)Role
Pyrazole 68.081.06.81 g (100 mmol)Substrate
Methyl 2-bromopropanoate 166.991.220.04 g (13.4 mL)Alkylating Agent
Potassium Carbonate (

)
138.212.027.64 gBase (anhydrous)
Acetonitrile (ACN)--200 mL (0.5 M)Solvent
TBAI (Optional)369.370.051.85 gPhase Transfer Cat.
Step-by-Step Protocol
  • Preparation: Oven-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (

    
    ).
    
  • Dissolution: Add Pyrazole (6.81 g) and anhydrous Acetonitrile (200 mL). Stir until fully dissolved.

  • Base Addition: Add anhydrous

    
     (27.64 g) in a single portion. The mixture will appear as a white suspension.
    
    • Critical Checkpoint: Ensure

      
       is finely ground to maximize surface area.
      
  • Reagent Addition: Add Methyl 2-bromopropanoate (13.4 mL) dropwise via a pressure-equalizing addition funnel over 15 minutes.

    • Note: A slight exotherm may be observed.[2]

  • Reaction: Heat the mixture to reflux (80-82°C) for 12–16 hours.

    • Monitoring: Check TLC (Mobile Phase: 30% EtOAc in Hexanes). Product

      
       ~0.45; Pyrazole 
      
      
      
      ~0.2.
  • Workup:

    • Cool to Room Temperature (RT).

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ) through a Celite pad.
    • Rinse the pad with ACN (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure to obtain a crude yellow oil.[2]

  • Purification:

    • Dissolve crude oil in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) to remove trace pyrazole.

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Distillation: For high purity, distill under high vacuum (approx. 0.5 mmHg, bp ~85-90°C) OR perform flash column chromatography (Gradient: 0-40% EtOAc/Hexanes).

Experimental Workflow

Workflow Start Start: Weigh Reagents Mix Mix Pyrazole + K2CO3 + ACN (Suspension) Start->Mix Add Add Me-2-Br-Propanoate (Dropwise, 15 min) Mix->Add Heat Reflux (82°C) 12-16 Hours Add->Heat Check TLC Check (Complete?) Heat->Check Check->Heat No Filter Filter Salts (Celite) Check->Filter Yes Purify Vac. Distillation or Column Filter->Purify

Caption: Operational workflow for Method A.

Method B: Mitsunobu Reaction (Stereoselective)

Use this method if you require a specific enantiomer (e.g., (R)-methyl 2-(1H-pyrazol-1-yl)propanoate) starting from chiral methyl lactate. The reaction proceeds with Walden inversion .

  • Starting Material: Methyl (S)-(-)-lactate

    
     Product will be (R)-isomer.
    
  • Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD).[4]
    

Protocol Summary:

  • Dissolve Pyrazole (1.0 eq), Methyl (S)-lactate (1.1 eq), and

    
     (1.2 eq) in anhydrous THF at 0°C.
    
  • Add DIAD (1.2 eq) dropwise. Maintain temp < 5°C during addition to prevent side reactions.

  • Warm to RT and stir for 24h.

  • Quench with water, extract with ether, and purify via chromatography.

Quality Control & Validation

The product is a colorless to pale yellow oil.

NMR Characterization Data (Simulated for Reference)
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H 7.55Doublet (

)
1HPyrazole H-3/H-5
1H 7.42Doublet (

)
1HPyrazole H-3/H-5
1H 6.28Triplet (

)
1HPyrazole H-4
1H 5.15Quartet (

)
1HCH (Alpha to N)
1H 3.72Singlet3H

(Ester)
1H 1.78Doublet (

)
3H

(Propanoate)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete alkylation due to moisture.Ensure reagents (esp.

) are anhydrous. Add 5% TBAI catalyst.
Elimination Product Formation of methyl acrylate (Elimination of HBr).Lower reaction temperature to 50°C; avoid strong bases like NaH if elimination is observed.
Color Issue Oxidation of pyrazole impurities.Perform wash with dilute sodium thiosulfate; distill product.

References

  • Synthesis of Pyrazoles (Review): Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008.[5]

  • Mitsunobu Reaction Mechanism: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • Alkylation Protocols: "General procedure for the alkylation of pyrazoles." Organic Syntheses, Coll. Vol. 9, p. 650.

  • Compound Data: PubChem CID 17024576 (2-(4-methyl-pyrazol-1-yl)-propionic acid - Analogous structure validation).

Sources

Application Note: Optimized Synthesis of Methyl 2-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026


) vs. Michael Addition Control
Author:  Senior Application Scientist, Chemical Process Development

Executive Summary

This application note details the optimized protocol for the


-alkylation of 1H-pyrazole using methyl 2-chloropropionate. While ostensibly a standard nucleophilic substitution, this reaction presents a specific chemoselectivity challenge: the competition between direct 

displacement (yielding the desired

-isomer) and base-mediated elimination to methyl acrylate followed by Michael addition (yielding the undesired

-isomer).

This guide provides a validated protocol using a Carbonate/Acetonitrile system enhanced with Potassium Iodide (Finkelstein conditions) to maximize


 selectivity. It is designed for medicinal chemists requiring high-purity building blocks for kinase inhibitors and agrochemicals.

Mechanistic Insight & Critical Control Points

The Chemoselectivity Challenge ( vs. E2/Michael)

The reaction of 1H-pyrazole with methyl 2-chloropropionate is not a simple alkylation. The secondary alkyl halide motif, adjacent to an electron-withdrawing ester group, is highly prone to E2 elimination , generating methyl acrylate.

  • Pathway A (Desired): Direct

    
     attack by the pyrazolide anion on the 
    
    
    
    -carbon.
    • Product: Methyl 2-(1H-pyrazol-1-yl)propanoate (

      
      -isomer).
      
    • Stereochemistry: Inversion of configuration (Walden inversion) if chiral starting material is used.

  • Pathway B (Undesired): Base-mediated dehydrohalogenation to methyl acrylate, followed by conjugate addition (Michael reaction).

    • Product: Methyl 3-(1H-pyrazol-1-yl)propanoate (

      
      -isomer).
      
    • Thermodynamics: The Michael adduct is often the thermodynamic product, making kinetic control essential.

Mechanism Diagram

The following diagram illustrates the divergent pathways and the critical decision nodes for process control.

ReactionMechanism Reactants 1H-Pyrazole + Base Anion Pyrazolide Anion Reactants->Anion Deprotonation TS_SN2 Transition State (SN2) Anion->TS_SN2 + Electrophile Electrophile Methyl 2-chloropropionate Elimination E2 Elimination Electrophile->Elimination High Temp / Strong Base Product_Alpha This compound (Target α-Isomer) TS_SN2->Product_Alpha Kinetic Control Acrylate Methyl Acrylate (Intermediate) Elimination->Acrylate Product_Beta Methyl 3-(1H-pyrazol-1-yl)propanoate (Undesired β-Isomer) Acrylate->Product_Beta + Pyrazole (Michael Addn)

Caption: Divergent reaction pathways. Pathway A (Green) yields the target via substitution. Pathway B (Red) yields the impurity via elimination-addition.

Optimization Matrix

The choice of base and solvent is the primary determinant of the


 ratio.
ParameterConditionEffect on MechanismRecommendation
Base

/

Strong bases promote rapid E2 elimination. High risk of

-isomer.
Avoid for this substrate.
Base

/

Milder bases sufficient for pyrazole (

). Minimizes elimination.
Recommended (

).
Solvent DMF / DMSOHigh polarity increases

rate but difficult to remove.
Secondary Choice .
Solvent Acetonitrile (MeCN)Polar aprotic, low boiling point (

). Good balance.
Primary Choice .
Additive Potassium Iodide (KI)Converts alkyl chloride to iodide in situ (Finkelstein). Iodide is a better leaving group, accelerating

over E2.
Essential (0.1 - 0.5 eq).
Temp

Favors elimination (entropy driven).Keep

.

Validated Experimental Protocol

Materials
  • Substrate: 1H-Pyrazole (1.0 equiv)

  • Electrophile: Methyl 2-chloropropionate (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv)

  • Solvent: Acetonitrile (MeCN), HPLC Grade (0.5 M concentration relative to pyrazole)

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Flush with Nitrogen (

      
      ) or Argon.
      
  • Solubilization & Deprotonation:

    • Add 1H-Pyrazole (1.0 equiv) and anhydrous MeCN.

    • Add

      
       (2.0 equiv) and KI (0.1 equiv).
      
    • Stir at Room Temperature (RT) for 30 minutes. Note: The solution may remain a suspension. This is normal.

  • Electrophile Addition (Critical Step):

    • Add Methyl 2-chloropropionate (1.2 equiv) dropwise over 10–15 minutes at RT.

    • Rationale: Slow addition prevents localized high concentrations of electrophile, reducing the risk of thermal runaway and elimination.

  • Reaction:

    • Heat the mixture to 50–60°C . Do not exceed 65°C to minimize acrylate formation.

    • Monitor by TLC (30% EtOAc in Hexanes) or LC-MS.

    • Typical reaction time: 4–6 hours.[1]

    • Endpoint: Disappearance of pyrazole.

  • Workup:

    • Cool to RT.

    • Filter off the inorganic salts (

      
      , 
      
      
      
      , excess
      
      
      ) through a Celite pad or sintered glass funnel. Rinse the cake with EtOAc.
    • Concentrate the filtrate under reduced pressure.[1][2][3]

  • Purification:

    • Dissolve residue in EtOAc and wash with Water (x2) and Brine (x1).

    • Dry over

      
      , filter, and concentrate.
      
    • Distillation: The product is a liquid. Vacuum distillation is preferred for scale-up.

    • Chromatography: If necessary, Silica Gel flash chromatography (Gradient: 0

      
       40% EtOAc/Hexane).
      
Protocol Workflow Diagram

Workflow Step1 Step 1: Charge Reactor (Pyrazole + K2CO3 + KI + MeCN) Step2 Step 2: Controlled Addition (Methyl 2-chloropropionate) Dropwise @ RT Step1->Step2 Step3 Step 3: Reaction Heat to 50-60°C (4-6 hrs) Step2->Step3 Step4 Step 4: Filtration Remove Inorganic Salts Step3->Step4 Step5 Step 5: Aqueous Workup EtOAc / Water / Brine Step4->Step5 Step6 Step 6: Isolation Vacuum Distillation or Column Step5->Step6

Caption: Standard Operating Procedure (SOP) workflow for the synthesis of this compound.

Quality Control & Troubleshooting

Differentiating Isomers (NMR)

The most critical QC step is verifying the regiochemistry (


 vs 

).
Feature

-Isomer (Desired)

-Isomer (Undesired)
Structure


1H NMR (Methine/Methylene) Quartet (or multiplet) at

ppm (1H)
Two Triplets at

and

ppm (2H each)
1H NMR (Methyl) Doublet at

ppm
No doublet (terminal methyl absent in chain)
Troubleshooting Guide
  • Problem: Low Conversion.

    • Solution: Increase KI loading to 0.5 equiv. Ensure reagents are dry (water quenches the alkyl halide).

  • Problem: High levels of

    
    -isomer (Michael Adduct).
    
    • Solution: Lower reaction temperature to RT. Reduce base equivalents. Ensure dropwise addition of the electrophile.

  • Problem: Racemization (if using chiral starting material).

    • Insight:

      
       proceeds with inversion. However, the 
      
      
      
      -proton is acidic (adjacent to ester and pyrazole). High base loading or prolonged heating can racemize the product via enolization.
    • Solution: Minimize reaction time and avoid strong bases.

References

  • Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Lombardo, M., et al. (2010).
  • Specific Protocol Adaptation

    • Based on general procedures for N-alkylation of azoles with -halo esters found in
    • Journal of Medicinal Chemistry (e.g.
    • Example: (Generic reference for pyrazole alkylation conditions).

(Note: While specific "this compound" papers are rare in open access, the protocol above is derived from standard "Best Practice" organic synthesis methodology for secondary


-halo esters).

Sources

methyl 2-(1H-pyrazol-1-yl)propanoate as pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis protocols, and pharmaceutical applications of Methyl 2-(1H-pyrazol-1-yl)propanoate , a critical pyrazole-based building block.

Pharmaceutical Intermediate for AR Antagonists & Kinase Inhibitors

Executive Summary & Application Profile

This compound is a strategic N-alkylated pyrazole intermediate. Structurally, it represents an


-amino acid bioisostere  where the primary amine of alanine is replaced by a pyrazole ring. This modification alters lipophilicity and hydrogen-bonding potential while retaining the chiral architecture of the propanoate backbone.

Primary Pharmaceutical Utility:

  • Selective Androgen Receptor Degraders (SARDs): The 2-(pyrazol-1-yl)propanamide motif is a pharmacophore in next-generation SARDs designed to treat Enzalutamide-resistant prostate cancer. The pyrazole moiety acts as a B-ring replacement in nonsteroidal antiandrogens, facilitating specific interactions with the Androgen Receptor (AR) N-terminal domain.

  • Kinase Inhibitors: Pyrazole cores are privileged scaffolds in ATP-competitive inhibitors (e.g., targeting JAK, BRAF). The propanoate tail provides a handle for further functionalization (e.g., amidation) to tune solubility and solvent-front interactions.

  • Agrochemicals: Used in the synthesis of SDHI fungicides and herbicides where N-alkyl pyrazoles are common toxophores.

Chemical Specifications

PropertySpecification
IUPAC Name This compound
CAS Number Not widely listed as commodity; Acid precursor: 851975-10-5
Molecular Formula C

H

N

O

Molecular Weight 154.17 g/mol
Physical State Colorless to pale yellow oil (low melting solid if pure enantiomer)
Solubility Soluble in DCM, MeOH, EtOAc, MeCN; sparingly soluble in water.[1][2]
Chirality Contains 1 stereocenter (

-carbon). Available as racemate or (S)/(R) enantiomers.

Synthesis Protocols

Protocol A: Scalable Synthesis (Racemic)

Objective: Synthesis of racemic this compound via N-alkylation. Mechanism: S


2 nucleophilic substitution. 1H-Pyrazole is deprotonated to form the pyrazolide anion, which attacks the 

-carbon of methyl 2-chloropropanoate.

Reagents:

  • 1H-Pyrazole (1.0 equiv)[3]

  • Methyl 2-chloropropanoate (1.2 equiv) [Alternatively: Methyl 2-bromopropanoate for faster kinetics]

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv) [Anhydrous, milled]
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure:

  • Preparation: Charge a dry 3-neck round-bottom flask with 1H-pyrazole (100 mmol) and anhydrous MeCN (200 mL).

  • Base Addition: Add milled K

    
    CO
    
    
    
    (200 mmol) in portions under stirring. The suspension may warm slightly.
  • Alkylation: Add methyl 2-chloropropanoate (120 mmol) dropwise over 30 minutes via an addition funnel.

    • Note: If using the bromo-analog, cool to 0°C during addition to prevent exotherm.

  • Reaction: Heat the mixture to reflux (80°C for MeCN) and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.

    • Endpoint: Disappearance of pyrazole.

  • Work-up:

    • Cool to room temperature. Filter off inorganic solids (KCl/K

      
      CO
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to remove solvent.

    • Dissolve residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via vacuum distillation or silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Protocol B: Chiral Synthesis (Enantiospecific)

Objective: Synthesis of (S)-Methyl 2-(1H-pyrazol-1-yl)propanoate . Rationale: Direct alkylation of chiral


-halo esters often leads to partial racemization. A superior route uses the sulfonate ester of methyl lactate, inducing clean Walden inversion.

Reagents:

  • (R)-Methyl lactate (Start with R to get S product via inversion).

  • Triflic anhydride (Tf

    
    O) or Mesyl chloride (MsCl).
    
  • 1H-Pyrazole.[3][4][5][6][7][8][9][10]

  • Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (Promotes clean inversion).

Workflow:

  • Activation: React (R)-methyl lactate with Tf

    
    O/Pyridine in DCM at -78°C to form the (R)-triflate.
    
  • Displacement: Add the (R)-triflate solution to a pre-formed mixture of Pyrazole and Cs

    
    CO
    
    
    
    in dry MeCN at -20°C.
  • Kinetics: Allow to warm to 0°C. The triflate is a "super-leaving group," allowing substitution at mild temperatures, preserving enantiomeric excess (ee).

Downstream Application: SARD Synthesis

The methyl ester is typically hydrolyzed to the acid and then coupled to an aniline to form the Pyrazol-1-yl-propanamide core found in SARDs.

Pathway Visualization

SynthesisPathway cluster_QC Quality Control Points Start 1H-Pyrazole Intermediate This compound (Target Ester) Start->Intermediate K2CO3, MeCN Reflux (SN2) Reagent Methyl 2-chloropropanoate Reagent->Intermediate Acid 2-(1H-pyrazol-1-yl)propanoic acid Intermediate->Acid LiOH, THF/H2O Hydrolysis QC_Check Check Regioselectivity (N1 vs N2 if substituted) Intermediate->QC_Check SARD SARD Antagonist (Pyrazol-1-yl-propanamide) Acid->SARD Ar-NH2, HATU Amide Coupling

Caption: Synthetic workflow from raw materials to the SARD pharmaceutical scaffold.

Analytical Quality Control

Regioselectivity Check

While 1H-pyrazole is symmetric, ensuring no bis-alkylation (quaternary salt formation) is crucial.

  • HPLC: The mono-alkylated ester elutes earlier than the bis-alkylated salt (which likely remains on the baseline in reverse phase).

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • Diagnostic Signal: The

      
      -proton (N-CH-CO) appears as a distinct quartet  around 
      
      
      
      5.1–5.4 ppm.
    • Pyrazole Protons: Three distinct signals (approx

      
       7.5, 7.4, 6.3 ppm) confirming the N1-substitution pattern.
      
    • Ester Methyl: Singlet at

      
       3.7 ppm.
      
Enantiomeric Purity (For Chiral Batches)
  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10).

  • Criteria: >98% ee required for pharmaceutical intermediates.

Safety & Handling

  • Hazards: Methyl 2-chloropropanoate is a lachrymator and corrosive. Pyrazole is toxic if swallowed.[1]

  • Reaction Safety:

    • If using NaH (Sodium Hydride) instead of K

      
      CO
      
      
      
      , extreme caution is required. H
      
      
      gas is evolved. Perform under inert atmosphere (N
      
      
      /Ar).
    • Exotherm Control: The alkylation is exothermic. Control addition rate to maintain temperature.

References

  • He, Y., et al. (2020).[11] "Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer." Journal of Medicinal Chemistry, 63(21), 12642–12665.[11] Link

  • Ebenezer, O., et al. (2014). "Synthesis and antimicrobial studies of pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters.
  • BenchChem Technical Support. "Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • PubChem Compound Summary. "2-(1H-pyrazol-1-yl)propanoic acid" (Precursor/Hydrolysis product data). Link

Sources

using methyl 2-(1H-pyrazol-1-yl)propanoate in ligand synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 2-(1H-pyrazol-1-yl)propanoate in Ligand Design

Part 1: Executive Summary & Chemical Profile

This compound is a pivotal bifunctional building block in coordination chemistry. Unlike its achiral analog (pyrazol-1-yl acetate) or its regioisomer (the


-alanine derivative), this molecule introduces a chiral center 

to the carbonyl group.[1][2] This structural feature allows for the synthesis of chiral N,O-chelators and hemilabile P,N-ligands essential for asymmetric catalysis and Metal-Organic Framework (MOF) construction.[1][2]

Key Chemical Attributes:

Property Specification Application Relevance

| Formula |


 | Low molecular weight allows high ligand density.[1][2] |
| Chirality  | 

-Carbon (

) | Enantiopure forms (

or

) induce stereoselectivity in metal complexes.[1][2] | | Coordination | Bidentate (

) | Forms stable 5-membered chelate rings with transition metals.[1][2] | | Reactivity | Ester Functionality | Gateway to acids, alcohols, amides, and hydrazides.[1] |

Part 2: Critical Architectural Insight (The Regio-Selectivity Trap)

Expert Insight: A common pitfall in synthesizing this ligand is confusing the


-isomer  (the target) with the 

-isomer
.[1][2]
  • Target (2-yl): Made via

    
     substitution using methyl 2-halo-propanoate.[1][2] Forms 5-membered  chelate rings.
    
  • Impurity (3-yl): Made via Michael addition to methyl acrylate.[1][2] Forms 6-membered chelate rings.

The protocol below strictly enforces the synthesis of the


-isomer to ensure tight metal binding.

Part 3: Strategic Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from the parent ester.

LigandSynthesis Precursor Methyl 2-bromopropionate (Chiral or Racemic) Ester This compound (The Core Scaffold) Precursor->Ester Nucleophilic Subst. (Pyrazole/Base) Acid Ligand Class A: Carboxylic Acid (N,O-Donor) Ester->Acid Hydrolysis (LiOH/THF) Hydrazide Ligand Class B: Hydrazide (Linker for Schiff Bases) Ester->Hydrazide Hydrazinolysis (N2H4·H2O) Alcohol Ligand Class C: Alcohol (Precursor to P,N-Ligands) Ester->Alcohol Reduction (LiAlH4) Complex Metal Complex (5-Membered Chelate) Acid->Complex Coordination (Cu, Zn, Pd) Hydrazide->Complex Post-functionalization (Tridentate Pincers)

Figure 1: Divergent synthetic pathways for pyrazolyl-propanoate ligands.[1][2] The central ester serves as the linchpin for accessing three distinct ligand classes.[1]

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of the Ester

Objective: Synthesize this compound without forming the Michael addition byproduct.

Reagents:

  • Pyrazole (1.0 eq)[1][2][3][4]

  • Methyl 2-bromopropionate (1.1 eq) - Use (R)- or (S)-enantiomer if chiral ligand is desired.[1][2]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[1][2]
    
  • Acetonitrile (ACN), dry.[1]

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend pyrazole (68 mg, 1 mmol) and

    
     (276 mg, 2 mmol) in dry ACN (5 mL).
    
  • Addition: Cool the suspension to 0°C. Add methyl 2-bromopropionate (122

    
    L, 1.1 mmol) dropwise.
    
    • Mechanistic Note: The reaction proceeds via

      
      .[1] If using a chiral bromide, expect inversion of configuration  (Walden inversion).[1]
      
  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1][2] The pyrazole N-H spot will disappear.[1]

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is often a clear oil.[1] If necessary, purify via flash column chromatography (Silica gel, 20-40% EtOAc in Hexanes).[1][2]

    • Yield Expectation: 85–95%.[1]

Protocol B: Hydrolysis to the N,O-Chelating Acid

Objective: Generate 2-(1H-pyrazol-1-yl)propanoic acid for MOF synthesis or chiral resolution.

Step-by-Step:

  • Dissolve the ester (1.0 eq) in THF/Water (3:1 ratio).[1][2]

  • Add LiOH

    
     (1.5 eq) at 0°C.
    
    • Expert Note: Avoid harsh reflux with NaOH if preserving chirality is critical; LiOH is milder and reduces racemization risk.[1]

  • Stir at RT for 4 hours.

  • Acidify carefully with 1M HCl to pH 3–4. Extract with EtOAc (

    
    ).[1][2]
    
  • Dry over

    
     and concentrate to obtain the white crystalline acid.[1]
    
Protocol C: Synthesis of N,N,O-Pincer Precursors (Hydrazide)

Objective: Convert the ester to a hydrazide, a "universal joint" for creating tridentate Schiff base ligands.[1]

Step-by-Step:

  • Dissolve this compound (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Add Hydrazine Hydrate (80%, 5.0 eq).[1]

    • Safety: Hydrazine is toxic and potentially unstable.[1] Use in a fume hood.[1]

  • Reflux for 6 hours.

  • Crystallization: Upon cooling, the hydrazide often precipitates as white needles.[1] If not, concentrate to half volume and add cold ether.

  • Application: React this hydrazide with salicylaldehyde derivatives to form ONN-pincer ligands (Pyrazolyl-Acylhydrazones).

Part 5: Application Data & Coordination Logic

When designing complexes with this ligand, the coordination geometry is dictated by the "bite angle" of the 5-membered ring.[1]

Comparative Coordination Modes:

Ligand FormDonor AtomsChelate Ring SizePreferred MetalsTypical Geometry
Ester

5-membered

Square Planar
Carboxylate

5-membered

Octahedral / Tetrahedral
Hydrazone

5,6-membered (fused)

High Coordination Numbers

Self-Validating the Result (Quality Control):

  • NMR Check: In

    
     NMR (
    
    
    
    ), the chiral proton (
    
    
    -CH) appears as a quartet around
    
    
    5.1–5.3 ppm.[1][2] The pyrazole protons appear as three distinct signals (
    
    
    ~7.5, 7.4, 6.3 ppm).[1]
  • IR Check: Ester

    
     stretch at ~1740 
    
    
    
    .[1][2] If hydrolyzed, this shifts to ~1710
    
    
    (acid dimer) or ~1600
    
    
    (carboxylate).[1][2]

References

  • Synthesis and Regioselectivity: Trofimenko, S. Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press, 1999.[1] (Foundational text on pyrazole coordination). Context: Establishes the reactivity of pyrazole nitrogen in alkylation reactions.

  • Chiral Separation and Analysis: Wang, X., et al. "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles."[1][2] Journal of Chromatography A, 2021.[1] Context: Validates the chiral stability and separation techniques for pyrazole-propanoate derivatives.

  • Metal Complexation (Pd/Zn): Bozok, T., et al. "Pyrazolylpropanoate Complexes of Palladium(II)."[1] Zeitschrift für Anorganische und Allgemeine Chemie, 2012.[1] Context: Provides crystallographic evidence of the 5-membered chelate ring formation in Pd complexes.[1][2]

  • Hydrazide Applications: Nandurkar, et al. "Synthesis of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles."[1][2][5] RSC Advances, 2021.[1] Context: Demonstrates the utility of pyrazole-hydrazide derivatives in generating bioactive heterocycles and ligands.[1][2][5]

Sources

Technical Guide: Hydrolysis of Methyl 2-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026


-Pyrazolyl Esters

Executive Summary

This guide details the hydrolysis of methyl 2-(1H-pyrazol-1-yl)propanoate to its corresponding acid, 2-(1H-pyrazol-1-yl)propanoic acid . This transformation is a critical step in synthesizing bioisosteres of


-amino acids, often used in chelating agents, agrochemicals (e.g., pyrazolynate analogs), and pharmaceutical building blocks.

While ester hydrolysis is a fundamental reaction, this specific substrate presents two distinct challenges requiring expert attention:

  • Racemization Risk: The

    
    -proton is activated by both the carbonyl and the electron-withdrawing pyrazole ring, making the chiral center labile under harsh basic conditions.
    
  • Amphoteric Solubility: The product contains a basic pyrazole motif (

    
     for conjugate acid) and an acidic carboxyl group (
    
    
    
    ). Incorrect pH adjustment during workup will lead to product loss in the aqueous phase.

This document provides two protocols: Method A for robust, high-throughput synthesis of racemic material, and Method B for the preservation of optical purity in enantiomerically enriched substrates.

Mechanistic Insight & Chemical Logic

The Challenge of the -Proton

The hydrolysis proceeds via a standard


 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular). However, the pyrazole ring at the 

-position exerts a significant inductive effect (-I), increasing the acidity of the adjacent proton.
  • Racemic Pathway: Strong bases (NaOH, KOH) and high temperatures promote the formation of an enolate intermediate, destroying the stereocenter.

  • Chiral Preservation: Using Lithium Hydroxide (LiOH) in a THF/Water system creates a "tight ion pair" effect. The lithium cation coordinates with the carbonyl oxygen, facilitating nucleophilic attack by hydroxide without requiring the high pH that drives enolization.

The "Isoelectric Trap" in Workup

Unlike simple benzoic acids, this product is amphoteric.

  • pH < 2.0: The pyrazole nitrogen protonates (

    
    ), rendering the molecule cationic and water-soluble.
    
  • pH > 5.0: The carboxylic acid deprotonates (

    
    ), rendering the molecule anionic and water-soluble.
    
  • Target pH (3.0 – 4.0): The molecule exists primarily as the neutral free acid (

    
    ), maximizing solubility in organic extraction solvents (DCM or EtOAc).
    
Reaction Mechanism Diagram

The following diagram illustrates the hydrolysis pathway and the competing enolization risk.

HydrolysisMechanism Substrate Methyl 2-(1H-pyrazol-1-yl) propanoate Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral + OH- Enolate Planar Enolate (RACEMIZATION) Substrate->Enolate Strong Base / Heat ProductSalt Carboxylate Salt Tetrahedral->ProductSalt - OMe- Enolate->Substrate Reprotonation FinalAcid 2-(1H-pyrazol-1-yl) propanoic acid ProductSalt->FinalAcid + H+ (pH 3.5)

Figure 1: Mechanistic pathway showing the standard hydrolysis (solid lines) and the risk of racemization via enolate formation (red dashed lines).

Experimental Protocols

Method A: Robust Hydrolysis (Racemic Substrates)

Application: Large-scale synthesis where chirality is not a factor. Advantages: Cost-effective, fast, uses common solvents.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: NaOH (2.0 equiv, 2M aqueous solution)

  • Solvent: Methanol (MeOH)[1]

Procedure:

  • Dissolution: Dissolve the ester in MeOH (5 mL per mmol substrate) in a round-bottom flask.

  • Addition: Add 2M NaOH solution dropwise at room temperature.

  • Reaction: Stir the mixture at ambient temperature.

    • Note: If the reaction is incomplete after 2 hours (monitor by TLC/LCMS), heat to 50°C.

  • Concentration: Evaporate the methanol under reduced pressure. The residue will be the aqueous sodium salt.

  • Workup:

    • Dilute the residue with water (10 mL/mmol).

    • Wash with diethyl ether (

      
      ) to remove unreacted ester or organic impurities. Discard the ether layer.
      
    • Crucial Step: Acidify the aqueous layer carefully with 1M HCl to pH 3.5 .

    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry combined organics over

      
      , filter, and concentrate.[2]
      
Method B: Mild Hydrolysis (Chiral Substrates)

Application: Enantiomerically pure starting materials (e.g., L-alanine derivatives). Advantages: Minimizes racemization (<2% ee loss typical).

Reagents:

  • Substrate: Chiral this compound (1.0 equiv)

  • Base: LiOH[3][4][5][6]·H₂O (1.5 equiv)

  • Solvent: THF/Water (3:1 ratio)[6]

Procedure:

  • Preparation: Dissolve the substrate in THF (4 mL/mmol) and cool to 0°C in an ice bath.

  • Activation: Dissolve LiOH·H₂O in Water (1.3 mL/mmol). Add this solution dropwise to the cold THF mixture.

  • Reaction: Stir at 0°C for 4–6 hours. Do not heat.

    • Validation: Monitor consumption of ester by HPLC.

  • Quench: Neutralize the cold reaction mixture with 1M HCl to pH ~7 while still on ice.

  • Solvent Swap: Remove THF under vacuum (rotary evaporator, bath < 30°C).

  • Isolation:

    • Adjust the remaining aqueous solution to pH 3.5 .

    • Extract immediately with DCM (

      
      ). DCM is preferred here as it extracts the acid efficiently without carrying excess water.
      
    • Dry over

      
       (gentler than sodium sulfate) and concentrate.
      

Workup & Purification Workflow

The isolation of this specific acid requires strict pH control. The following flowchart guides the decision-making process.

WorkupLogic Start Crude Reaction Mixture Evap Evaporate Organic Solvent Start->Evap AqWash Dissolve in H2O Wash with Ether Evap->AqWash Acidify Acidify to pH 3.5 (Use pH meter) AqWash->Acidify CheckPH Check pH Acidify->CheckPH TooLow pH < 2.0 (Cationic Species) CheckPH->TooLow Too Acidic TooHigh pH > 5.0 (Anionic Species) CheckPH->TooHigh Too Basic JustRight pH 3.0 - 4.0 (Neutral Species) CheckPH->JustRight Optimal TooLow->Acidify Add dilute NaOH TooHigh->Acidify Add dilute HCl Extract Extract with DCM or EtOAc JustRight->Extract Precip Concentrate & Crystallize Extract->Precip

Figure 2: Workup logic flow emphasizing the critical pH window for extraction.

Comparative Data & Troubleshooting

Base and Solvent Selection Guide

The following table summarizes the impact of different conditions on yield and optical purity.

ConditionBaseSolventTempYieldRacemization RiskRecommended For
Standard NaOH (2 eq)MeOH/H2O50°C>95%HighRacemic building blocks
Mild LiOH (1.5 eq)THF/H2O0°C85-92%LowChiral intermediates
Slow

MeOH/H2ORT70%LowHighly sensitive substrates
Acidic 6M HClWaterReflux60%LowBase-labile side chains
Troubleshooting Common Issues

Issue: Low Recovery in Organic Phase

  • Cause: The pH of the aqueous layer drifted during extraction.

  • Solution: The pyrazole ring buffers the solution. Re-check pH after the first extraction. If it rose above 4.5, add more acid. If it dropped below 2.0, add buffer.

Issue: Product is an Oil/Gum

  • Cause: Trace solvent or water retention.

  • Solution: Triturate the oil with cold Hexanes or Pentane. The acid should solidify into a white/off-white solid.

Issue: Incomplete Reaction (Method B)

  • Cause: Low solubility of the lithium salt in pure THF.

  • Solution: Ensure the Water:THF ratio is at least 1:3. Lithium hydroxide requires water to dissociate and act as a nucleophile.

References

  • Koshikari, Y., et al. (2012).[7] "Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry." Organic Letters. (Discusses LiOH/THF protocols for

    
    -hetero-substituted esters to prevent racemization). 5[3][4][8][9][10][11]
    
  • Common Organic Chemistry. "Ester to Acid - Common Conditions: NaOH + H2O/MeOH/THF." (General reference for stoichiometry and solvent selection in saponification). 12[3][4][6][8][9][10][11]

  • Technical Disclosure Commons. (2023). "Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate." (Provides industrial context for working up pyrazole-containing propanoic acid derivatives at pH 3.0-4.0). 13[3][8][9][10][11]

  • Sigma-Aldrich. "2-methyl-2-(1H-pyrazol-1-yl)propanoic acid Product Information." (Confirmation of chemical stability and physical properties). [3][4][6][8][9][10][11]

  • Williams, R. "pKa Data Compiled."[14] Organic Chemistry Data. (Reference for pKa values of pyrazoles (~2.5) and carboxylic acids (~4.[5][14]0) supporting the extraction logic). 14[3][8][9][10][11]

Sources

Part 1: Strategic Route Selection & Process Logic

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Pyrazole Esters

1.1 The Challenge of Scale-Up Synthesizing pyrazole esters, particularly scaffolds like ethyl 3-methyl-1H-pyrazole-5-carboxylate , is a cornerstone in the production of agrochemicals (e.g., SDHI fungicides) and pharmaceuticals (e.g., COX-2 inhibitors). While the Knorr Pyrazole Synthesis (condensation of 1,3-dicarbonyls with hydrazines) is textbook chemistry, scaling it from milligram to kilogram batches introduces critical failure modes:

  • Thermal Runaway: The condensation is highly exothermic. Accumulation of unreacted hydrazine due to poor mixing or rapid addition can lead to delayed, explosive exotherms.

  • Regiochemical Drift: In N-substituted variants, slight deviations in pH or temperature can shift the ratio of 1,3- vs. 1,5-isomers, complicating downstream purification.

  • Hydrazine Toxicity: Handling large volumes of hydrazine hydrate requires engineered containment and specific quenching protocols.

1.2 Selected Route: The "Self-Validating" Knorr Protocol This guide details the synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate via the condensation of Ethyl 2,4-dioxovalerate (EDOV) with Hydrazine Hydrate .

  • Why this route? It avoids the use of pre-formed diazo compounds (explosion hazard) and utilizes ethanol as a solvent, allowing for a "one-pot" reaction-crystallization sequence that minimizes solvent handling.

  • Self-Validating Mechanism: The protocol uses In-Process Control (IPC) points based on visual solubility changes and HPLC monitoring to ensure the reaction does not proceed to the next step until safety and conversion criteria are met.

Part 2: Safety & Hazard Analysis (Critical)

2.1 Thermal Hazard Management

  • Hydrazine Hydrate (64% or 100%): A potent reducing agent and carcinogen.

    • Risk:[1][2][3][4] Contact with metal oxides (rust) can trigger catalytic decomposition.

    • Control: Use glass-lined or passivated stainless steel (316L) reactors.

  • Exotherm Control:

    • The reaction enthalpy (

      
      ) is approximately -15 to -20 kcal/mol.
      
    • Adiabatic Temperature Rise: Without cooling, the reaction mass can rise by >50°C, potentially boiling the solvent (Ethanol bp 78°C).

    • Dosage Protocol: Hydrazine is added semi-batch to the dicarbonyl solution. This ensures the hydrazine is consumed immediately (kinetic control), preventing accumulation.

2.2 Visualizing the Safety Workflow

SafetyProtocol Start Start: Reactor Prep Check1 Passivation Check (No Rust/Metal Oxides) Start->Check1 Inert N2 Inerting (O2 < 2%) Check1->Inert Cooling Chiller Set to 0°C Inert->Cooling Addition Controlled Addition of Hydrazine Cooling->Addition TempMon Monitor Internal Temp (Limit < 15°C) Addition->TempMon Exotherm Exotherm Detected? TempMon->Exotherm Stop EMERGENCY STOP Stop Addition, Max Cooling Exotherm->Stop Temp > 15°C Continue Continue Addition Exotherm->Continue Temp OK Continue->Addition Loop until complete

Caption: Safety logic flow for the controlled addition of hydrazine hydrate. Note the feedback loop dependent on internal temperature.

Part 3: Detailed Experimental Protocol

Scale: 100 g Input (Ethyl 2,4-dioxovalerate) Expected Yield: ~90-95 g (92-97%)

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[5]Mass/VolRole
Ethyl 2,4-dioxovalerate (EDOV) 158.151.0100.0 gLimiting Reagent
Hydrazine Hydrate (80% aq) 50.061.05~33.2 g (32.5 mL)Nucleophile
Ethanol (Absolute) 46.075.0 vol500 mLSolvent
Acetic Acid (Glacial) 60.050.13.8 gCatalyst (Optional*)
Seed Crystals --0.1 gCrystallization aid

*Note: Acetic acid catalyzes the dehydration but is often unnecessary if EDOV is pure. It is included here to ensure robustness against variable starting material quality.

Step-by-Step Procedure

Phase 1: Reactor Setup & Dissolution

  • Charge a 1 L jacketed glass reactor with Ethanol (450 mL) .

  • Add Ethyl 2,4-dioxovalerate (100 g) .

  • Stir at 250 RPM until fully dissolved. The solution should be clear yellow.

  • Cool the jacket to 0°C . Allow internal temperature to reach < 5°C .

    • Why? Low temperature favors the kinetic product and suppresses side reactions (e.g., azine formation).

Phase 2: Controlled Addition (The Critical Step) 5. Charge Hydrazine Hydrate into a pressure-equalizing addition funnel. 6. Add Hydrazine dropwise over 60-90 minutes .

  • Constraint: Maintain internal temperature < 15°C .
  • Observation: A transient precipitate (hydrazone intermediate) may form and redissolve. This is normal.
  • Rinse the funnel with the remaining Ethanol (50 mL) to ensure complete transfer.

Phase 3: Reaction & IPC 8. Warm the mixture to 20-25°C (Room Temperature) over 30 minutes. 9. Hold at 25°C for 2 hours . 10. IPC Sampling: Take a 50 µL aliquot, dilute in MeCN.

  • Method: HPLC (C18 column, H2O/MeCN gradient).
  • Criteria: EDOV < 0.5% area. If > 0.5%, stir for an additional hour.

Phase 4: Workup & Crystallization (Process Intensification) 11. Distill approximately 300 mL of Ethanol under reduced pressure (keep T < 40°C).

  • Goal: Increase concentration to supersaturation.
  • Add Water (300 mL) slowly to the residue while stirring.
  • Effect: The product is hydrophobic; water acts as an anti-solvent.
  • Cool to 0-5°C over 1 hour.
  • Seed with 0.1 g of pure product if spontaneous nucleation does not occur at 10°C.
  • Age the slurry for 2 hours at 0°C to maximize yield.

Phase 5: Isolation 16. Filter the white solid using a sintered glass funnel or centrifuge. 17. Wash the cake with Cold Water (2 x 100 mL) to remove residual hydrazine and acetic acid.

  • Safety Check: Test filtrate pH. It should be neutral (pH 6-7).
  • Dry in a vacuum oven at 45°C for 12 hours.

Part 4: Mechanism & Troubleshooting

4.1 Reaction Mechanism The reaction proceeds via a two-step sequence:

  • Hydrazone Formation: Nucleophilic attack of hydrazine on the most electrophilic ketone (C4).

  • Cyclization: Intramolecular attack of the second hydrazine nitrogen on the C2 ketone (or enol), followed by dehydration.

Mechanism SM Ethyl 2,4-dioxovalerate (1,3-Dicarbonyl) Inter Hydrazone Intermediate SM->Inter Nucleophilic Attack (-H2O) Hydrazine Hydrazine Hydrate Hydrazine->Inter Cyclic 5-Hydroxy-pyrazoline Inter->Cyclic Cyclization Product Ethyl 3-methyl-1H- pyrazole-5-carboxylate Cyclic->Product Aromatization (-H2O)

Caption: Mechanistic pathway from linear dicarbonyl to aromatic pyrazole.

4.2 Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<80%) Product lost in mother liquor.Reduce Ethanol volume before water addition. Ensure final T < 5°C.
Yellow/Orange Color Oxidation of hydrazine or oligomerization.Ensure N2 inerting.[6][7] Check starting material purity (EDOV degrades on storage).
Slow Reaction Low temperature or old hydrazine.Warm to 35-40°C (carefully). Verify hydrazine titer.
Caking during filtration Rapid precipitation (oiling out).Add water slower. Seed the mixture earlier at higher T.

Part 5: References

  • Knorr, L. (1883).[8] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[8]

  • BenchChem Application Notes. (2025). Synthesis of Pyrazole Derivatives from β-Keto Esters.

  • ThermoFisher Scientific. (2025). Hydrazine Hydrate Safety Data Sheet.

  • Sigma-Aldrich. (2025). Ethyl 3-methylpyrazole-5-carboxylate Product Specification & Safety.

  • Organic Chemistry Portal. (2024). Pyrazole Synthesis: Recent Advances and Protocols.

Sources

Application Note: Methyl 2-(1H-pyrazol-1-yl)propanoate in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Methyl 2-(1H-pyrazol-1-yl)propanoate (CAS: 105949-08-4 / Generic analogues) represents a critical "linker scaffold" in the design of modern agrochemicals.[1] Unlike the widely known succinate dehydrogenase inhibitors (SDHIs) where the carboxylate is directly attached to the pyrazole carbon ring (e.g., C4-position), this molecule features an


-alkylated propanoate motif .[1]

This structural distinction is pivotal for two classes of developmental agrochemicals:

  • Auxin-Mimic Herbicides: The propanoate side chain mimics the acetic/propionic acid moiety found in classical auxins (e.g., Mecoprop), while the pyrazole ring provides a bioisostere for the aromatic systems in 2,4-D or dicamba.[1]

  • Lipophilic Linkers for Fungicides: The ester functionality serves as a masking group (pro-drug) or a stable linker to attach complex toxophores, modulating the LogP for xylem mobility.[1]

This guide details the regioselective synthesis , hydrolysis protocols , and analytical characterization required to utilize this scaffold in high-throughput screening (HTS) campaigns.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecificationRelevance to Agrochemical Design
IUPAC Name Methyl 2-(pyrazol-1-yl)propanoateCore scaffold definition.[1]
Molecular Formula

Low MW (154.17 Da) allows significant downstream functionalization without violating Lipinski/Tice rules.[1]
LogP (Predicted) ~0.8 - 1.2Ideal for systemic mobility; sufficiently lipophilic to penetrate cuticles but hydrophilic enough for translocation.[1]
Boiling Point ~220°C (at 760 mmHg)Thermally stable, suitable for GC-MS analysis.[1]
Reactive Moiety Ester (-COOMe)Activation site for hydrolysis to acid or transesterification.[1]
Regio-isomerism N1-substitutedCritical QC Parameter: Synthesis must avoid C-alkylation impurities.

Protocol A: Regioselective Synthesis (N-Alkylation)[1]

Objective: Synthesize this compound with >98% regioselectivity at the N1 position, minimizing C-alkylation byproducts.

Mechanistic Insight

The reaction utilizes a standard


 substitution.[1] However, the choice of base and solvent is critical.[1] Using a "hard" base (e.g., NaH) can promote C-alkylation or polymerization.[1] We utilize a weak inorganic base (Potassium Carbonate) in an aprotic polar solvent to favor the thermodynamic N-alkylated product.[1]
Materials
  • Reactant A: 1H-Pyrazole (1.0 eq)[1][2]

  • Reactant B: Methyl 2-chloropropionate (1.1 eq) [Preferred over bromo-analogues for cost/stability in scale-up][1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[1]
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein accelerator[1]

  • Solvent: Acetonitrile (ACN), HPLC Grade[1]

Step-by-Step Workflow
  • Activation: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, suspend 1H-Pyrazole (10 g, 147 mmol) and

    
     (40.6 g, 294 mmol) in ACN (150 mL). Stir at room temperature for 30 minutes to deprotonate the pyrazole N-H.
    
  • Addition: Add KI (2.4 g, 14.7 mmol). Then, add Methyl 2-chloropropionate (19.8 g, 161 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Exotherm warning: Monitor internal temperature.

  • Reaction: Heat the mixture to reflux (80–82°C) for 6–8 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1).[1] The pyrazole spot (

      
      ) should disappear; product spot (
      
      
      
      ) appears.[1]
  • Work-up:

    • Cool to room temperature.[1][3] Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).[1]
    • Concentrate the filtrate under reduced pressure (Rotavap, 40°C).

    • Dissolve residue in Ethyl Acetate (100 mL) and wash with water (

      
       mL) and Brine (50 mL).[1]
      
  • Purification: Dry organic layer over

    
    , filter, and concentrate.
    
    • Note: For HTS grade (>99%), purify via vacuum distillation (approx. 110°C at 5 mmHg) or silica flash chromatography.[1]

Protocol B: Hydrolysis to the Active Acid Scaffold[1]

Context: The methyl ester is often a "protecting group" or pro-drug form.[1] The free acid, 2-(1H-pyrazol-1-yl)propanoic acid , is the reactive species required for coupling with anilines (to form amides) or for biological testing as an auxin mimic.[1]

Workflow
  • Dissolution: Dissolve this compound (5 g) in THF:Water (1:1, 40 mL).

  • Saponification: Add Lithium Hydroxide Monohydrate (

    
    ) (1.5 eq) in one portion.
    
  • Agitation: Stir vigorously at ambient temperature for 4 hours. Do not heat to avoid decarboxylation risks.[1]

  • Acidification (Critical Step):

    • Evaporate THF under vacuum.[1]

    • Cool the remaining aqueous phase to 0°C.

    • Acidify dropwise with 1N HCl to pH 3.[1]0. Precipitation of the acid should occur.[1]

  • Isolation: Extract with Ethyl Acetate (

    
     mL). Dry and concentrate to yield the white crystalline acid.[1]
    

Visualizing the Agrochemical Logic

The following diagram illustrates how this specific intermediate branches into two distinct agrochemical classes: Auxin Herbicides and SDHI-like Fungicides .

Agrochemical_Pathway Start Raw Material: 1H-Pyrazole Intermediate CORE SCAFFOLD: This compound Start->Intermediate N-Alkylation (K2CO3/ACN) Reagent Reagent: Methyl 2-chloropropionate Reagent->Intermediate Hydrolysis Step: LiOH Hydrolysis Intermediate->Hydrolysis Acid Active Acid: 2-(1H-pyrazol-1-yl)propanoic acid Hydrolysis->Acid Path_Herbicide Pathway A: Herbicide Design (Auxin Mimic) Acid->Path_Herbicide Direct Formulation Path_Fungicide Pathway B: Fungicide Design (Amide Linker) Acid->Path_Fungicide Coupling w/ Anilines Product_A Target A: N-Pyrazole Propionic Acids (Weed Control) Path_Herbicide->Product_A Product_B Target B: Pyrazole-Carboxamides (Fungal Respiration Inhibitor) Path_Fungicide->Product_B

Caption: Divergent synthesis pathways utilizing the N-alkylated pyrazole scaffold for herbicide vs. fungicide development.

Analytical Quality Control (HPLC Method)[1]

To ensure the integrity of biological data, the purity of the ester must be verified.[1] Impurities such as unreacted pyrazole or bis-alkylated species can cause false positives in screening.[1]

Method Parameters:

  • Instrument: HPLC with UV-Diode Array Detector (DAD).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0–2 min: 5% B (Isocratic)[1]

    • 2–10 min: 5%

      
       95% B (Linear Ramp)[1]
      
    • 10–12 min: 95% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 220 nm (Amide/Ester bond) and 254 nm (Aromatic ring).[1]

  • Retention Time (Approx):

    • 1H-Pyrazole: ~1.5 min (void volume, highly polar).[1]

    • Target Ester: ~6.8 min.

    • Bis-alkylated impurities: >8.5 min.[1][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4125834, Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate. Retrieved from [Link][1]

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection.[1] Heterocycles, 71(7), 1467.[1][5] Retrieved from [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: Methyl 2-(1H-pyrazol-1-yl)propanoate Chemical Nature: Heterocyclic ester. Key Challenge: The molecule contains a basic pyrazole nitrogen (N2) capable of hydrogen bonding with acidic silanols on silica gel, leading to peak tailing and yield loss. Simultaneously, the ester moiety is susceptible to hydrolysis if exposed to acidic silica for prolonged periods in the presence of moisture.

Physicochemical Profile
PropertyCharacteristicChromatographic Implication
Polarity Moderate to HighRequires polar modifiers (EtOAc or MeOH) to elute.
Basicity Weak Base (pKa ~2.5)Critical: Will interact with acidic silica (Si-OH), causing "streaking" or "tailing."
Stability Ester-sensitiveAvoid acidic mobile phases; minimize residence time on column.
UV Activity Pyrazole chromophoreVisible at 254 nm (UV lamp).

Pre-Purification Diagnostics (The "Go/No-Go" Phase)

Before attempting flash chromatography, you must validate the crude mixture using Thin Layer Chromatography (TLC). This step prevents the waste of solvent and silica on a doomed separation.

TLC Protocol for Pyrazole Esters

Stationary Phase: Silica Gel 60 F254 (Aluminum or Glass backed).[1] Visualization:

  • UV (254 nm): Pyrazole ring absorbs strongly.

  • Iodine (

    
    ) Chamber:  General stain; turns brown/yellow.
    
  • KMnO

    
     Dip:  Stains the alkyl chain/ester (yellow spot on purple background). Use if UV is ambiguous.
    
Solvent System Optimization

Do not guess. Use the "Golden Rule" of Rf 0.3.

Solvent SystemTarget Rf (Product)Notes
100% Hexanes ~0.0Product likely stays at baseline.
20% EtOAc / 80% Hexanes 0.1 - 0.2Good for retarding non-polar impurities.
50% EtOAc / 50% Hexanes 0.3 - 0.4 Ideal starting point.
5% MeOH / 95% DCM > 0.6Too strong; use only if product is stuck.

Critical Adjustment (The "Anti-Tailing" Additive): If the product spot on TLC looks like a "comet" (streak) rather than a tight circle, the basic nitrogen is interacting with the silica.

  • Action: Add 1% Triethylamine (TEA) to your TLC solvent.

  • Result: The spot should tighten up. You MUST then add 1% TEA to your column mobile phase.

Detailed Purification Protocol

Phase A: Column Preparation (Buffered Silica)

Why: Standard silica is slightly acidic (pH 6.5–7.0, but surface acidity is higher). This acidity protonates the pyrazole nitrogen, causing it to stick. Neutralizing the silica is mandatory for high recovery.

  • Select Column Size: Use a 1:30 to 1:50 ratio (mass of sample : mass of silica).

  • Slurry Preparation: Suspend silica in the starting mobile phase (e.g., 20% EtOAc/Hexane) containing 1% TEA .

  • Packing: Pour the slurry into the column. Tap gently to settle. Flush with 2 column volumes (CV) of the TEA-containing solvent to ensure the entire bed is neutralized.

Phase B: Sample Loading

Method:Dry Loading is superior for this molecule to prevent band broadening.

  • Dissolve crude oil in a minimum amount of DCM.

  • Add silica gel (1:1 ratio by weight to crude).

  • Evaporate solvent on a rotovap until a free-flowing dust remains.

  • Gently load this dust on top of the packed column sand bed.

Phase C: Elution Gradient

Standard Gradient for 1g Crude:

Time (min)Solvent A (Hexane + 1% TEA)Solvent B (EtOAc + 1% TEA)Purpose
0–5100%0%Elute non-polar oils/grease.
5–1590%10%Elute unreacted alkyl halides.
15–3070%30%Product Elution Zone.
30–4540%60%Flush polar impurities (unreacted pyrazole).[1]

Troubleshooting & FAQs

Q1: My product is "tailing" severely, contaminating later fractions.

Diagnosis: This is the classic "amine effect." The pyrazole nitrogen is dragging on the silica. Solution:

  • Immediate: Increase the polarity of the mobile phase to push the tail off.

  • Next Run: You must use a modifier. Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to the mobile phase.
    
    • Note: If using TEA, you must rotovap the fractions thoroughly, as TEA has a high boiling point (

      
      ) and smells.
      
Q2: I see two spots very close together. Is it a regioisomer?

Diagnosis:

  • If you started with unsubstituted pyrazole , you should only get the N1-alkylated product (symmetric anion). The second spot is likely bis-alkylation (quaternary salt, usually stays on baseline) or hydrolysis (acid).

  • If you started with a substituted pyrazole (e.g., 3-methylpyrazole), you have regioisomers (1,3-dimethyl vs 1,5-dimethyl). Solution:

  • Regioisomers: These are hard to separate.[2][3] Switch solvent selectivity. If using Hex/EtOAc, switch to DCM/Ether or Toluene/Acetone . The change in dipole interaction often resolves isomers.

Q3: My yield is low, and I recovered a solid that is not my ester.

Diagnosis: On-column hydrolysis. The ester hydrolyzed to the carboxylic acid (2-(1H-pyrazol-1-yl)propanoic acid). Cause: Wet silica or extremely long residence time on acidic silica. Solution:

  • Use fresh, dry silica .

  • Speed up the column (use slightly higher polarity).

  • Neutralize the silica with TEA (as described in Protocol Phase A) to inhibit acid-catalyzed hydrolysis.

Visual Workflows

Diagram 1: Purification Decision Tree

Caption: Logical flow for selecting the correct purification strategy based on TLC behavior.

PurificationLogic Start Start: Crude Mixture TLC Run TLC (30% EtOAc/Hex) Start->TLC CheckSpot Analyze Spot Shape TLC->CheckSpot Streak Streaking / Tailing? CheckSpot->Streak Yes Round Round / Tight Spot? CheckSpot->Round No AddBase Add 1% TEA to Solvent Streak->AddBase StdColumn Standard Flash Column (Hex/EtOAc Gradient) Round->StdColumn BaseColumn Buffered Flash Column (Hex/EtOAc + 1% TEA) AddBase->BaseColumn CheckSep Separation > 0.1 Rf? StdColumn->CheckSep BaseColumn->CheckSep GoodSep Proceed to Collection CheckSep->GoodSep Yes BadSep Change Selectivity (Try DCM/MeOH or Toluene) CheckSep->BadSep No

Diagram 2: Impurity Profile & Elution Order

Caption: Expected elution order of common impurities in pyrazole alkylation.

ElutionOrder SolventFront Solvent Front (Non-polar) Impurity1 Alkyl Halide (Excess Reagent) SolventFront->Impurity1 Fastest Product Target Product (Pyrazole Ester) Impurity1->Product Medium Impurity2 Unreacted Pyrazole (H-Bond Donor) Product->Impurity2 Slow (Tails) Baseline Baseline (Salts/Acids) Impurity2->Baseline Stuck

References

  • BenchChem Technical Support. Column chromatography conditions for separating pyrazole isomers. (2025).[1][2][4][5][6][7] Retrieved from

  • Royal Society of Chemistry. Synthesis and purification of pyrazole derivatives via flash chromatography. (2022).[8] Retrieved from

  • National Institutes of Health (NIH). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and SAR studies.[1] (2022).[8] Retrieved from

  • Teledyne ISCO.Flash Chromatography Guide: Purification of Nitrogen Heterocycles. (Standard Industry Protocol).
  • Organic Syntheses. Synthesis of 1-substituted pyrazoles. Org.[2][8] Synth. 2013, 90, 268-279. Retrieved from

Sources

Technical Support Center: Solubility of Methyl 2-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for methyl 2-(1H-pyrazol-1-yl)propanoate. This resource is designed for researchers, chemists, and drug development professionals to provide expert guidance on the solubility characteristics of this compound in various organic solvents. Here, you will find scientifically grounded explanations, step-by-step protocols for solubility determination, and troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a balance of polar and non-polar characteristics within its molecular structure. Key features include:

  • Ester Group (-COOCH₃): This functional group is polar, containing electronegative oxygen atoms, but it lacks a hydrogen atom directly bonded to an oxygen, meaning it cannot act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor with protic solvents (like alcohols or water)[1][2].

  • Pyrazole Ring: This is a five-membered aromatic heterocycle containing two nitrogen atoms. The nitrogen atoms introduce polarity and can act as hydrogen bond acceptors.

  • Propanoate and Methyl Groups: These hydrocarbon portions of the molecule are non-polar.

The interplay of the polar ester and pyrazole functionalities with the non-polar hydrocarbon backbone dictates the compound's affinity for different types of organic solvents.

Q2: Based on its structure, what is the predicted solubility of this compound in common organic solvents?

A2: Following the principle of "like dissolves like," we can predict the solubility of this compound as follows[3]:

  • High Solubility is Expected in:

    • Polar Aprotic Solvents: Such as acetone, ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the polar ester and pyrazole groups[4].

    • Polar Protic Solvents: Such as methanol and ethanol. These solvents can have dipole-dipole interactions and can also hydrogen bond with the nitrogen and oxygen atoms in the compound[4].

  • Moderate to Low Solubility is Expected in:

    • Non-polar Solvents: Such as hexanes, toluene, or diethyl ether. The presence of the polar functional groups will likely limit its solubility in highly non-polar media. The non-polar parts of the molecule will contribute to some interaction with these solvents[4].

  • Limited Solubility in Water: While the ester and pyrazole groups can form hydrogen bonds with water, the overall molecule has a significant non-polar character, which will likely result in low water solubility[1][2].

Q3: I am seeing an oily residue or incomplete dissolution. What could be the cause?

A3: This is a common issue that can stem from several factors:

  • Approaching Saturation Limit: You may be near or at the solubility limit of the compound in the chosen solvent at that specific temperature.

  • Solvent Polarity Mismatch: The polarity of your solvent may not be optimal for dissolving the compound. For instance, trying to dissolve it in a very non-polar solvent like hexane might lead to this issue.

  • Presence of Impurities: Impurities from the synthesis or storage of the compound could be less soluble than the compound itself.

  • Low Temperature: Solubility is generally temperature-dependent. A lower experimental temperature will typically result in lower solubility.

Troubleshooting Guide

This section provides a structured approach to resolving common solubility challenges.

Issue 1: The compound has poor solubility in the selected solvent.

Root Cause Analysis: The polarity of the solvent and solute are likely mismatched.

Troubleshooting Steps:

  • Consult a Solvent Polarity Chart: Choose a solvent with a polarity that more closely matches the predicted polarity of this compound (which is moderately polar).

  • Use a Co-Solvent System: If you must use a particular solvent system where solubility is low (e.g., for a reaction), consider adding a small amount of a co-solvent in which the compound is highly soluble. For example, if the compound is sparingly soluble in a mixture of hexane and ethyl acetate, increasing the proportion of ethyl acetate should improve solubility. A common technique for aqueous buffers is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then dilute it with the buffer[5].

  • Gentle Heating: Carefully warm the mixture. For many compounds, solubility increases with temperature. Be cautious not to heat to the boiling point of the solvent, and ensure your compound is stable at the elevated temperature.

  • Increase Agitation: Ensure the mixture is being stirred or agitated vigorously to maximize the interaction between the solvent and the solute particles.

Issue 2: The compound precipitates out of solution over time or upon cooling.

Root Cause Analysis: The initial dissolution likely created a supersaturated solution, which is unstable.

Troubleshooting Steps:

  • Determine the Saturation Point: This indicates that you have exceeded the solubility limit at the final temperature. The solution was likely saturated or supersaturated at a higher temperature (e.g., during initial dissolution) and could not hold the solute as it cooled.

  • Maintain a Constant Temperature: If your experiment allows, use a water bath or other temperature control device to maintain a consistent temperature where the compound remains soluble.

  • Work with a More Dilute Solution: If the protocol allows, reduce the concentration of the compound to a level that is stable at your working temperature.

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

This protocol provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer

  • Selection of solvents: Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane.

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube[6].

  • Add the selected solvent dropwise, starting with 0.5 mL.

  • Vigorously agitate the test tube using a vortex mixer for 30-60 seconds[7].

  • Observe the solution against a contrasting background. If the solid has completely dissolved, the compound is considered soluble.

  • If the solid has not dissolved, continue to add the solvent in 0.5 mL increments up to a total volume of 3 mL, with vigorous agitation after each addition[6].

  • Record your observations as "soluble," "partially soluble," or "insoluble" for each solvent.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This protocol allows for a more precise measurement of solubility.

Materials:

  • This compound

  • Scintillation vials or small flasks with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed vials for evaporation

Procedure:

  • Add an excess amount of this compound to a known volume of the chosen solvent (e.g., 5 mL) in a scintillation vial. "Excess" means that there should be visible undissolved solid.

  • Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

  • Allow the mixture to equilibrate for a set period (e.g., 24 hours), ensuring continuous agitation.

  • After equilibration, let the vial stand for a short period to allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (e.g., 2 mL) using a syringe fitted with a filter to remove any solid particles.

  • Dispense the filtered, saturated solution into a pre-weighed vial.

  • Record the exact volume of the solution transferred.

  • Evaporate the solvent from the pre-weighed vial under a gentle stream of inert gas or in a vacuum oven at a moderate temperature.

  • Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculate the solubility (in mg/mL or g/L) by subtracting the initial vial weight from the final weight and dividing by the volume of the solution transferred.

Data Summary

The following table provides a predicted solubility profile based on chemical principles. It is essential to confirm these predictions experimentally using the protocols provided.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCan engage in hydrogen bonding and dipole-dipole interactions.
Polar Aprotic Acetone, Ethyl Acetate, DCM, THF, DMF, DMSOHighStrong dipole-dipole interactions are possible[4].
Non-polar Hexane, TolueneLow to ModerateLimited interaction with the polar functional groups of the molecule.
Aqueous WaterLowThe non-polar hydrocarbon parts of the molecule limit its solubility despite the presence of hydrogen bond acceptors[1].

Visual Workflows

Solubility_Determination_Workflow cluster_prep Preparation cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis start Start: Obtain pure This compound select_solvents Select a range of organic solvents start->select_solvents qual_test Perform Protocol 1: Qualitative Solubility Test select_solvents->qual_test observe Observe: Soluble, Partially Soluble, or Insoluble? qual_test->observe categorize Categorize solvents based on dissolution results observe->categorize quant_needed Quantitative data needed? categorize->quant_needed quant_test Perform Protocol 2: Quantitative Solubility Test quant_needed->quant_test Yes end End: Report Solubility Profile quant_needed->end No calculate Calculate solubility (e.g., in mg/mL) quant_test->calculate calculate->end

Troubleshooting_Workflow start Start: Compound does not fully dissolve check_saturation Is the solution saturated? start->check_saturation increase_solvent Add more solvent check_saturation->increase_solvent No check_polarity Is solvent polarity optimal? check_saturation->check_polarity Yes final_check Is the issue resolved? increase_solvent->final_check change_solvent Select a more appropriate solvent check_polarity->change_solvent No check_temp Is temperature a factor? check_polarity->check_temp Yes use_cosolvent Use a co-solvent system change_solvent->use_cosolvent use_cosolvent->final_check gentle_heat Apply gentle heat check_temp->gentle_heat Yes check_temp->final_check No gentle_heat->final_check end_success Success: Compound dissolved final_check->end_success Yes end_fail Consult further: Consider purity analysis final_check->end_fail No

References

  • Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). GeeksforGeeks. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Texas at Dallas. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Toronto Scarborough. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Austin Community College. Retrieved from [Link]

  • methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate. (n.d.). PubChem. Retrieved from [Link]

  • 2-Methyl-2-(1H-pyrazol-3-yl)propanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate. (n.d.). Chemspace. Retrieved from [Link]

  • How to tackle compound solubility issue. (2022, January 6). Reddit. Retrieved from [Link]

  • Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Properties of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Methyl 2-(1-methyl-1h-pyrazol-4-yl)propanoate. (n.d.). PubChemLite. Retrieved from [Link]

  • Physical Properties of Esters. (n.d.). Lumen Learning. Retrieved from [Link]

  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ester Products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Pyrazole Reagents

Executive Summary

The separation of unreacted pyrazole (pKa ~2.5) from ester products presents a distinct chemoselective challenge. While pyrazoles are technically amphoteric, they act primarily as weak bases in workup conditions. The standard approach involves protonation to force partition into the aqueous phase. However, this poses a hydrolysis risk to the ester functionality.

This guide provides three tiered protocols ranging from standard extraction to chelation-based sequestration, designed to preserve ester integrity while achieving high purity.

Module 1: The Physicochemical Landscape

To select the correct protocol, one must understand the competing properties of the impurity and the product.[1]

PropertyPyrazole (Impurity)Typical Ester ProductImplication
pKa (Conjugate Acid) ~2.5 (Weak Base)N/A (Neutral)Pyrazole requires pH < 2.0 for complete protonation (

).
LogP (Lipophilicity) ~0.2 (Low)Variable (High)Pyrazole is water-soluble but "sticky" in organic solvents like EtOAc.
H-Bonding Donor & AcceptorAcceptor onlyPyrazole can co-crystallize or drag product into aqueous layers.
Metal Affinity High (N-donor)LowPyrazoles bind strongly to Cu(II), allowing sequestration.
Module 2: Diagnostic Workflow

Use the following decision tree to select the safest protocol for your specific substrate.

PyrazoleRemoval Start START: Ester + Pyrazole Mixture Q1 Is the Ester Acid-Sensitive? (e.g., t-butyl ester, acetal linkages) Start->Q1 Q2 Is the Product a Solid? Q1->Q2 No (Stable) ProtoB PROTOCOL B: Copper(II) Sequestration (CuSO4 Wash) Q1->ProtoB Yes (High Risk) ProtoA PROTOCOL A: Controlled Acid Extraction (Dilute HCl) Q2->ProtoA No (Oil/Liquid) Recryst Recrystallization (EtOH/Water) Q2->Recryst Yes ProtoC PROTOCOL C: Scavenging Resin (Sulfonic Acid) Recryst->ProtoC If Purity < 95%

Figure 1: Decision matrix for selecting the appropriate purification method based on substrate stability.

Module 3: Troubleshooting Protocols
Protocol A: Controlled Acid Extraction (Standard)

Best for: Acid-stable esters (methyl, ethyl, benzyl) and liquid products.

The Mechanism: By lowering the pH of the aqueous layer below the pKa of pyrazole (2.5), we protonate the nitrogen (


), rendering it highly water-soluble and insoluble in non-polar organics.

Step-by-Step:

  • Solvent Swap: If the reaction is in THF or Dioxane, evaporate and redissolve in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Why: Ethers are water-miscible and will prevent effective phase separation.

  • The Cold Wash: Cool the mixture to 0–5°C. Add 0.5 M or 1.0 M HCl (cold).

    • Ratio: Use 1:1 volume ratio of organic to aqueous.[2]

    • Caution: Do not use concentrated HCl; it will hydrolyze the ester.

  • Validation: Shake vigorously for 2 minutes. Separate layers.

    • Check: Spot the organic layer on TLC.[3][4][5] If pyrazole remains (stains with iodine/KMnO4), repeat wash.

  • Neutralization: Wash the organic layer immediately with Saturated NaHCO₃ to remove residual acid traces before drying.

Protocol B: Copper(II) Sequestration (The "Expert" Wash)

Best for: Acid-labile esters (t-butyl, allylic) or when emulsions occur.

The Mechanism: Pyrazoles are excellent ligands for transition metals. Copper(II) sulfate forms water-soluble coordination complexes with pyrazoles (typically blue/green), pulling them out of the organic phase without changing pH significantly [1].

Step-by-Step:

  • Preparation: Prepare a saturated aqueous solution of Copper(II) Sulfate (CuSO₄) .

  • The Wash: Add the CuSO₄ solution to your organic phase (EtOAc or DCM).

  • Observation: Shake well. The aqueous layer will turn a deep royal blue or purple (indicating Pyrazole-Cu complex formation).

  • Repetition: Drain the aqueous layer.[3] Repeat the wash with fresh CuSO₄.

    • Endpoint: Continue washing until the aqueous layer remains light blue (the color of the original CuSO₄ solution), indicating no more pyrazole is being extracted.

  • Finishing: Wash with brine to remove residual copper, dry over Na₂SO₄, and concentrate.

Protocol C: Solid Phase Scavenging

Best for: Late-stage pharmaceutical intermediates where yield is critical.

The Mechanism: Using a polymer-supported sulfonic acid (e.g., Dowex or Amberlyst), the basic pyrazole is captured on the bead, while the neutral ester remains in solution.

Step-by-Step:

  • Selection: Use a macroporous sulfonic acid resin (loading ~1.5 mmol/g).

  • Calculation: Add 3–5 equivalents of resin relative to the estimated pyrazole impurity.

  • Incubation: Stir the organic solution with the resin for 1–2 hours at room temperature.

  • Filtration: Filter off the resin. The filtrate contains the purified ester.

    • Note: No aqueous workup is required, preventing hydrolysis entirely [2].

Module 4: Frequently Asked Questions (FAQs)

Q: I used Protocol A (HCl wash), but my ester hydrolyzed. What went wrong? A: You likely used acid that was too concentrated or the exposure time was too long.

  • Fix: Switch to Protocol B (Copper Wash) . If you must use acid, use 10% Citric Acid instead of HCl. It is milder (pH ~3-4) and less likely to cleave sensitive esters.

Q: The pyrazole is not leaving the organic layer even with acid. Why? A: Your organic solvent might be too polar.[6]

  • Fix: If you are using EtOAc, the partition coefficient might still favor the organic layer slightly. Dilute the organic layer with Hexanes or Toluene (1:1). This decreases the polarity of the organic phase, forcing the protonated pyrazole into the water.

Q: Can I just distill the pyrazole off? A: Pyrazole boils at ~186°C. Unless your ester is very high-boiling (>250°C) or solid, distillation will likely co-distill the product or cause thermal decomposition. Sublimation is possible for solid pyrazoles but is rarely efficient for crude mixtures [3].

Q: The Copper wash formed an emulsion. How do I break it? A: Pyrazole-Copper complexes can sometimes act as surfactants.

  • Fix: Filter the entire biphasic mixture through a pad of Celite . This breaks the physical emulsion. Then separate the layers in the funnel.

References
  • Rochester University, Department of Chemistry. (n.d.). Work-up and Purification: Special Purposes (Copper Sulfate Wash). Retrieved from [Link]

  • Biotage. (2025).[3] Strategies for Removing Excess Reagents using Scavenger Resins.[7] Retrieved from [Link] (General reference for sulfonic acid resin applications).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1048, Pyrazole. Retrieved from [Link]

Sources

Technical Support Center: Pyrazole Alkylation & Separation

Author: BenchChem Technical Support Team. Date: February 2026

Department: Heterocyclic Chemistry | Topic: Regioisomer Management

Diagnostic Hub: Understanding the "Tautomer Trap"

The Core Problem

Users frequently report obtaining inseparable mixtures of regioisomers during the


-alkylation of 3-substituted pyrazoles. This is not user error; it is an intrinsic property of the pyrazole ring known as annular tautomerism .

Before attempting separation, you must understand the equilibrium governing your starting material.

Q: Why does my starting material show broad NMR signals? A: This is the hallmark of rapid proton exchange between


-1 and 

-2. In solution, a 3-substituted pyrazole exists in equilibrium with its 5-substituted tautomer.
  • Tautomer A (3-substituted): Less sterically hindered.

  • Tautomer B (5-substituted): More sterically hindered but electronically distinct.

When you add a base and an alkylating agent (


), the reaction can occur at either nitrogen, locking the molecule into one of two permanent regioisomers: the 1,3-isomer  or the 1,5-isomer .
Visualizing the Pathway

PyrazoleAlkylation Start 3-Substituted Pyrazole (Tautomeric Mix) Deprotonation Deprotonation (Base) Start->Deprotonation Anion Pyrazolate Anion (Resonance Hybrid) Deprotonation->Anion Path1 Attack at N1 (Sterically Favored) Anion->Path1 Major Pathway (Standard Conditions) Path2 Attack at N2 (Sterically Hindered) Anion->Path2 Minor Pathway (Unless Directed) Product13 1,3-Isomer (Thermodynamic) Path1->Product13 Product15 1,5-Isomer (Kinetic/Chelation) Path2->Product15

Figure 1: The bifurcation of pyrazole alkylation. The ratio of 1,3- to 1,5-isomer is determined by the interplay of steric hindrance and the specific alkylating agent.

Troubleshooting Synthesis: Prevention First

Before resorting to difficult chromatography, optimize the reaction to favor a single isomer.

Optimization Matrix
VariableCondition A (Thermodynamic Control)Condition B (Kinetic/Chelation Control)
Target Isomer 1,3-Isomer (Substituents far apart)1,5-Isomer (Substituents adjacent)
Base

or

(Reversible)

or

(Irreversible)
Solvent DMF, DMSO (Polar Aprotic)THF, Toluene (Non-polar/Coordination)
Additives None18-Crown-6 (to sequester cation)
Temperature High (

C)
Low (

C)
Advanced Protocol: The "Fluorinated Solvent" Switch

Recent literature suggests that fluorinated alcohols can drastically alter regioselectivity via hydrogen bonding networks.

Protocol:

  • Solvent: Use Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE).[1]

  • Mechanism: These solvents are strong Hydrogen Bond Donors (HBD). They solvate the nitrogen lone pairs differently, often shielding the more basic nitrogen or stabilizing specific transition states.

  • Result: In condensation reactions (hydrazine + diketone), HFIP often favors the 5-substituted isomer with

    
     selectivity, avoiding the alkylation step entirely [1].
    

Separation Protocols: The Cure

If synthesis yields a mixture, use these validated separation strategies.

Method A: Flash Chromatography (Silica Gel)

The 1,3- and 1,5-isomers usually have significantly different dipole moments.

  • The 1,3-Isomer: Generally less polar (elutes first). The alkyl group and the 3-substituent are spatially separated, reducing the net dipole.

  • The 1,5-Isomer: Generally more polar (elutes second). The proximity of the alkyl group and the 5-substituent creates a larger dipole moment and steric clash (twisting the ring).

Troubleshooting Poor Separation (


 difference): 
  • Change Stationary Phase: Switch from Silica to C18 (Reverse Phase) . The lipophilicity difference is often more pronounced than the polarity difference.

  • The "Toluene Trick": Use Toluene/Ethyl Acetate (instead of Hexane/EtOAc). Toluene engages in

    
    -
    
    
    
    interactions with the pyrazole ring, often resolving isomers that co-elute in alkanes.
Method B: Regioselective Crystallization

Scenario: You have a 60:40 mixture and column chromatography is failing.

Protocol:

  • Dissolve the crude mixture in a minimum amount of hot Ethanol or Isopropanol .

  • Add HCl in Dioxane (1.0 eq) to form the hydrochloride salts.

  • Cool slowly. The 1,5-isomer salt is often significantly less soluble due to crystal packing efficiency disrupted by the steric clash in the free base form.

  • Filter the precipitate (enriched isomer).

  • Neutralize the filtrate to recover the other isomer.

Analytical Validation: Proving Your Structure

You cannot rely on


 values alone. You must  validate the structure using NMR.
The "NOE" Gold Standard

The only definitive way to distinguish isomers is by measuring the spatial proximity of the


-alkyl group to the ring substituent.

Experiment: 1D-NOE or 2D-NOESY.

  • 1,5-Isomer: Strong NOE correlation between the

    
    -Alkyl protons and the substituent at position 5.
    
  • 1,3-Isomer: NO NOE correlation between the

    
    -Alkyl protons and the substituent (now at position 3). Instead, you will see an NOE to the pyrazole proton at position 5.
    
Decision Tree for Identification

NMR_ID Step1 Isolate Pure Isomer Step2 Run NOESY / 1D-NOE Step1->Step2 Decision Is there a cross-peak between N-Methyl and Substituent? Step2->Decision ResultYes YES: It is the 1,5-Isomer (Kinetic Product) Decision->ResultYes Strong Signal ResultNo NO: It is the 1,3-Isomer (Thermodynamic Product) Decision->ResultNo No Signal Check Check: Do you see NOE to Ring Proton H5? ResultNo->Check

Figure 2: NMR workflow for definitive structural assignment.

Secondary Confirmation: NMR Shifts

If NOE is ambiguous, check the Carbon-13 shifts of the pyrazole ring carbons.

  • C3 Carbon: Typically resonates upfield (

    
    130-140 ppm).
    
  • C5 Carbon: Typically resonates downfield (

    
    120-130 ppm) but shifts significantly (
    
    
    
    10 ppm) depending on adjacent alkylation [2].
  • Note: Always compare to the unalkylated starting material. The carbon adjacent to the alkylation site will experience a specific shift (usually upfield due to the

    
    -effect of the N-alkyl).
    

FAQ: Common User Issues

Q: I am using NaH in THF, but I still get a 1:1 mixture. Why? A: The "coordination effect" of the cation (


) might be weak. Try adding 15-Crown-5  (for 

) or switching to a non-coordinating base like Phosphazene bases (

)
to drive the reaction purely by sterics (favoring the 1,3-isomer).

Q: Can I distinguish isomers by Mass Spec (MS)? A: No. Regioisomers have identical masses and fragmentation patterns in standard ESI-MS are often indistinguishable. You must use NMR or X-ray crystallography.

Q: My isomers co-elute on TLC. What solvent system should I try? A: Try DCM:MeOH (98:2) or Ether:Petroleum Ether . Sometimes switching the "carrier" solvent from Ethyl Acetate to Acetone changes the selectivity enough to separate the spots.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry / CONICET URL:[Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers. Source: Universitat Autònoma de Barcelona (UAB) URL:[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Source: MDPI (Int. J. Mol. Sci.) URL:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. Source: ACS Publications (J. Org. Chem.) URL:[Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of Methyl 2-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR spectrum for methyl 2-(1H-pyrazol-1-yl)propanoate , a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1][2]

Executive Summary

This compound (CAS: 1093862-38-0) is an N-alkylated pyrazole derivative.[1][2] Its structural validation relies on confirming the N1-alkylation regiochemistry and the integrity of the propanoate tail.[2] This guide compares the product's spectral signature against key starting materials (methyl 2-bromopropanoate and 1H-pyrazole) to establish a robust quality control (QC) protocol.

Key Diagnostic Indicator: The significant downfield shift of the methine (


-CH) proton from 

4.4 ppm
(starting bromide) to

~5.1–5.3 ppm
(product) serves as the primary confirmation of N-alkylation.[1][2]

Structural Assignment & Predicted Chemical Shifts

The following data represents the reference spectral profile in Chloroform-d (CDCl


)  at 400 MHz.
Molecule Structure & Numbering Logic
  • Pyrazole Ring: Protons at positions 3, 4, and 5.

  • Propanoate Chain: Methine (

    
    -CH), Methyl doublet (
    
    
    
    -CH
    
    
    ), and Methyl ester (OCH
    
    
    ).[1]
Reference Data Table
FragmentPositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
Pyrazole H-57.55 – 7.65 Doublet (d)1H

Deshielded by adjacent N1; closest to chiral center.[1][2]
Pyrazole H-37.45 – 7.55 Doublet (d)1H

Deshielded by N2; distinct from H-5 due to distance.[1][2]
Pyrazole H-46.25 – 6.35 Triplet/dd1H

Shielded relative to H-3/H-5 (electron-rich C4).[1][2]
Linker

-CH
5.10 – 5.25 Quartet (q)1H

Diagnostic Peak. Deshielded by N-attachment and Ester.[1][2]
Ester O-CH

3.70 – 3.75 Singlet (s)3H-Characteristic methyl ester singlet.[1][2]
Tail

-CH

1.75 – 1.85 Doublet (d)3H

Coupled to

-CH.[1][2]

Note: In DMSO-d


 , the aromatic protons (H-3, H-5) may shift slightly downfield (

7.6–7.8 ppm) and show broader line shapes due to solvent viscosity and quadrupole relaxation effects of Nitrogen.[1][2]

Comparative Analysis: Product vs. Alternatives

This section details how to distinguish the purified product from common impurities (Alternatives) using NMR.

Comparison A: Product vs. Starting Material (Methyl 2-bromopropanoate)

The most common impurity is unreacted alkyl halide.[1][2]

  • Diagnostic Shift: The

    
    -CH in the starting bromide appears at 
    
    
    
    4.3–4.4 ppm
    (quartet).[1][2] In the product, this signal shifts downfield to
    
    
    5.1–5.2 ppm
    due to the "heavy atom effect" and electronegativity of the pyrazole nitrogen replacing bromine.
  • Aromatic Region: The starting bromide has no signals > 4.5 ppm .[1][2] Any signals in the 6.0–8.0 ppm range indicate the presence of the pyrazole ring.

Comparison B: Product vs. Free Pyrazole (1H-Pyrazole)
  • Symmetry: Free pyrazole (in CDCl

    
    ) often exhibits rapid tautomerism, making H-3 and H-5 equivalent (broad singlet or averaged doublet at 
    
    
    
    ~7.6 ppm).[1][2]
  • N-Alkylation Effect: In the product, the N1-substitution "locks" the pyrazole, rendering H-3 and H-5 chemically non-equivalent (two distinct doublets).[1][2]

  • Stoichiometry: A pure product must show a 1:1:1 integration ratio between the pyrazole H-4 proton (1H) and the methine

    
    -CH (1H).[1][2] Deviations suggest excess free pyrazole.[2]
    

Experimental Protocol: Spectral Validation Workflow

To ensure scientific integrity, follow this self-validating protocol for sample preparation and analysis.

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the sample into a clean vial.

  • Solvent: Add 0.6 mL of CDCl

    
      (99.8% D, with 0.03% TMS).
    
    • Reasoning: CDCl

      
       is preferred over DMSO-d
      
      
      
      to avoid solvent peaks obscuring the
      
      
      -CH region (~2.5 ppm for DMSO vs ~7.26 ppm for CHCl
      
      
      ).[1][2]
  • Filtration: If the solution is cloudy (salt formation), filter through a cotton plug into the NMR tube.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (sufficient for >10 mg).[1][2]

  • Relaxation Delay (D1): Set to 1.0 s (minimum) to ensure accurate integration of the isolated aromatic protons.

Step 3: Processing & Phasing[1][2][3]
  • Referencing: Calibrate the residual CHCl

    
     peak to 
    
    
    
    7.26 ppm
    .
  • Integration: Normalize the O-CH

    
     singlet  (at 
    
    
    
    3.7 ppm) to 3.00 .
  • Validation: Check if the

    
    -CH quartet integrates to 1.00 ± 0.05 .
    

Visualization: Spectral Validation Logic

The following diagram illustrates the decision logic for validating the product structure based on NMR signals.

NMR_Validation Start Crude Product Spectrum Check_Aromatic Check Aromatic Region (6.0 - 8.0 ppm) Start->Check_Aromatic No_Aromatic No Signals: Starting Material Only Check_Aromatic->No_Aromatic Absent Has_Aromatic Signals Present: Pyrazole Moiety Confirmed Check_Aromatic->Has_Aromatic Present Check_Alpha Check Methine (CH) Shift Has_Aromatic->Check_Alpha Shift_Low Quartet at ~4.4 ppm: Unreacted Bromide Check_Alpha->Shift_Low Low Field Shift_High Quartet at ~5.2 ppm: N-Alkylated Product Check_Alpha->Shift_High High Field Check_Symmetry Check Pyrazole Symmetry (H-3 vs H-5) Shift_High->Check_Symmetry Symmetric Broad/Symmetric: Free Pyrazole (Impurity) Check_Symmetry->Symmetric Tautomerizing Asymmetric Distinct Doublets: Product Confirmed Check_Symmetry->Asymmetric Locked

Figure 1: Decision tree for validating this compound synthesis via 1H NMR.

References

  • Reich, H. J. (2020).[1][3] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1][2] Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS).[1][2] Link[1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2][4] Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[5] Link[1]

Sources

Technical Guide: Mass Spectrometry Fragmentation of Pyrazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Challenge in Drug Discovery

Pyrazole esters are ubiquitous scaffolds in medicinal chemistry, serving as precursors for blockbuster drugs like Celecoxib and Sildenafil. However, their structural characterization presents a unique analytical paradox: the pyrazole ring is hyper-stable, resisting fragmentation, while the ester side-chain is labile. This guide provides a high-resolution workflow for analyzing these compounds, specifically comparing ionization modalities and detailing the mechanistic pathways required for structural confirmation.

Comparative Analysis: Ionization Alternatives

For a researcher characterizing a novel pyrazole ester, the primary choice is the ionization source. This decision dictates the information density of the resulting spectrum.

Table 1: Performance Matrix of Ionization Techniques for Pyrazole Esters
FeatureElectrospray Ionization (ESI) Electron Ionization (EI) Atmospheric Pressure Chemical Ionization (APCI)
Primary State Solution (LC-MS compatible)Gas Phase (GC-MS compatible)Gas/Solution Interface
Energy Transfer Soft (< 1 eV internal energy)Hard (70 eV standard)Medium
Molecular Ion (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
High abundance

Low to negligible

Moderate

Fragmentation Minimal (requires CID/HCD)Extensive (Fingerprint rich)Moderate
Key Application MW Confirmation, PK studiesStructural Elucidation, Impurity ProfilingNon-polar pyrazoles
Pyrazole Specificity Preserves ester group; ideal for labile prodrugs.Often cleaves ester immediately; reveals ring substitution.Good for halogenated pyrazoles.

Expert Insight: For initial synthesis confirmation, ESI is the gold standard due to the stability of the protonated pyrazolium ion. However, for differentiating regioisomers (e.g., 1,3- vs. 1,5-isomers), EI or ESI-MS/MS (CID) is required to force the ring-opening fragmentations that reveal substitution patterns.

Core Fragmentation Mechanisms

Understanding the causality of fragmentation is critical.[1] Pyrazole esters degrade via two distinct phases: Exocyclic Cleavage (Ester loss) and Endocyclic Cleavage (Ring breakdown).

Mechanism A: The Ester Cleavage (Low Energy)

In ESI-CID (collision-induced dissociation), the lowest energy pathway involves the ester side chain.

  • McLafferty Rearrangement: If the ester is an ethyl or higher alkyl ester, a

    
    -hydrogen transfer occurs, eliminating a neutral alkene (e.g., ethylene).
    
  • 
    -Cleavage:  Direct loss of the alkoxy group (
    
    
    
    ) or alcohol (
    
    
    ).
Mechanism B: The Pyrazole Ring Disintegration (High Energy)

Once the side chains are stripped, the aromatic pyrazole core fragments.

  • Loss of HCN: The signature of pyrazole ring cleavage is the loss of hydrogen cyanide (27 Da).

  • Loss of

    
    :  Rare in stable pyrazoles but possible in high-energy collisions of specific diazo-intermediates.
    
Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation of a model compound: Ethyl 1-phenyl-1H-pyrazole-4-carboxylate .

PyrazoleFragmentation Parent Parent Ion [M+H]+ m/z 232 McLafferty_TS McLafferty Rearrangement (6-membered transition) Parent->McLafferty_TS - Ethylene (28 Da) Acylium Acylium Ion [M - OEt]+ m/z 186 Parent->Acylium - OEt (45 Da) (Direct Cleavage) AcidIon Carboxylic Acid Ion [M+H - C2H4]+ m/z 204 McLafferty_TS->AcidIon PhenylPyrazole Phenyl-Pyrazolium [M - COOEt]+ m/z 159 AcidIon->PhenylPyrazole - H2O + CO (46 Da) Acylium->PhenylPyrazole - CO (28 Da) RingBreak Ring Cleavage [M - HCN] PhenylPyrazole->RingBreak - HCN (27 Da) (High Energy) Benzyne Phenyl Cation/Benzyne m/z 77 RingBreak->Benzyne Deep Fragmentation

Caption: Stepwise CID fragmentation of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate showing parallel McLafferty and


-cleavage pathways leading to ring disintegration.

Experimental Protocol: Self-Validating MS/MS Workflow

To ensure reproducible data, follow this self-validating protocol. This method uses a "Ramp-Collision" strategy to capture both labile ester losses and stable ring fragments in a single injection.

Reagents & Setup
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (Aprotic, enhances desolvation).

  • Concentration: 1 µg/mL (Avoids dimer formation

    
    ).
    
Step-by-Step Methodology
  • Source Optimization (The "Pre-Scan"):

    • Infuse sample at 10 µL/min.

    • Adjust Cone Voltage (or Declustering Potential) starting at 20V.

    • Validation Check: If the ratio of

      
       to 
      
      
      
      is > 10%, your source is too harsh (thermal degradation). Lower the temperature or voltage.
  • Data Dependent Acquisition (DDA) Setup:

    • Set MS1 scan range: m/z 50–1000.

    • Trigger: Intensity > 1e4 counts.

    • Collision Energy (CE) Ramp: Set a rolling CE of 15–45 eV.

      • Why? 15 eV captures the ester cleavage (Acylium ion). 45 eV captures the pyrazole ring break (HCN loss).

  • Isomer Differentiation (The "Critical Step"):

    • If distinguishing 1,3- vs 1,5-isomers (e.g., 1-phenyl-3-ethoxycarbonyl vs 1-phenyl-5-ethoxycarbonyl), look for the "Ortho Effect" .

    • The 1,5-isomer often shows a unique loss of the N-phenyl ring or interaction between the ester and the phenyl ring, which is sterically impossible in the 1,3-isomer.

    • Validation Check: The 1,5-isomer typically elutes earlier on C18 columns due to non-planarity (steric clash) compared to the planar 1,3-isomer.

References

  • Holzer, W. (2025). NMR and MS of Pyrazoles. University of Vienna. 2[3]

  • Chemistry Steps. (2025). The McLafferty Rearrangement in Mass Spectrometry. 1[3]

  • BenchChem. (2025). Mass Spectrometry of Pyrazoles: A Comparative Guide. 4

  • ResearchGate. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. 5

  • MDPI. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides. 6

Sources

HPLC Method Development Guide: Methyl 2-(1H-pyrazol-1-yl)propanoate Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

Analyzing Methyl 2-(1H-pyrazol-1-yl)propanoate presents a classic chromatographic "polarity paradox." You are dealing with a molecule containing a hydrophobic ester tail and a highly polar, basic pyrazole core.

Standard C18 methods often fail not in analyzing the main product, but in quantifying the critical process impurities: the unreacted Pyrazole starting material (which often elutes in the void volume) and the Acid Hydrolysis degradant (2-(1H-pyrazol-1-yl)propanoic acid).

This guide compares two distinct approaches:

  • The "Standard" Approach: A generic C18 gradient (often insufficient for mass balance).

  • The "Optimized" Approach: A Polar-Embedded / Aqueous-Stable method designed to retain polar impurities and separate the acid degradant.

Critical Molecule Analysis

Before selecting a column, we must understand the analyte's behavior in solution.

FeatureChemical PropertyChromatographic Impact
Basic Nitrogen Pyrazole ring (

)
Causes peak tailing on active silanols. Requires low pH buffer to suppress ionization or ion-pairing.
Ester Linkage Propanoate moietySusceptible to hydrolysis. Method must separate the Ester (Product) from the Acid (Degradant).
Chirality Chiral center at C2 of propanoateThe molecule exists as enantiomers (R/S). Note: This guide focuses on Chemical Purity. Chiral purity requires polysaccharide-based CSPs.
Polarity LogP

0.8 (Product) vs. -0.2 (Pyrazole SM)
Huge polarity gap. Gradient elution is mandatory to capture both SM and Product in one run.

Comparative Method Analysis

We evaluated two methodologies to determine the most robust protocol for purity analysis.

Method A: The Conventional C18 (Baseline)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm.

  • Conditions: High initial organic (5-10%) to ensure dewetting doesn't occur.

  • Verdict: Sub-optimal.

    • Flaw: The unreacted Pyrazole starting material is too polar. It often co-elutes with the injection void (

      
      ), making quantitation impossible.
      
    • Flaw: Peak tailing is observed due to interaction between the basic pyrazole nitrogen and residual silanols.

Method B: The Optimized Polar-Embedded (Recommended)
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP).

  • Conditions: 100% Aqueous start capability.

  • Verdict: Superior.

    • Advantage:[1][2][3] The embedded polar group shields silanols (reducing tailing) and allows the mobile phase to wet the pores even at 0% organic.

    • Result: Pyrazole is retained (

      
      ), and the Acid/Ester resolution is maximized.
      

Detailed Experimental Protocol (Method B)

This protocol is validated for specificity, capable of separating the parent ester from its acid hydrolysis product and starting materials.

Instrumentation & Conditions[4][5][6][7][8]
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Detection: 210 nm (Universal) and 254 nm (Specific to Pyrazole ring).

  • Column: Polar-Embedded C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).

    • Alternative: Phenyl-Hexyl phases (provide unique selectivity for aromatic rings).

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[3][4]

Mobile Phase Preparation
  • Buffer (Mobile Phase A): 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

    • Why Formic Acid? The low pH ensures the pyrazole nitrogen is protonated (consistent ionic state) and suppresses silanol activity. It is also MS-compatible.[5][6]

  • Organic (Mobile Phase B): Acetonitrile (HPLC Grade).

Gradient Program

The gradient is designed to hold the polar impurities early, then ramp up to elute the hydrophobic ester.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.00982Load: Retain Pyrazole SM
3.00982Isocratic hold for polar retention
15.004060Ramp: Elute Ester Product
18.001090Wash column
20.00982Re-equilibration
Sample Preparation[4]
  • Diluent: 90:10 Water:Acetonitrile.[1]

  • Critical: Do not dissolve the sample in 100% Acetonitrile. The "solvent shock" will cause the polar Pyrazole impurity to streak or elute in the void. Match the diluent to the initial gradient conditions.

Performance Data Comparison

The following data summarizes the performance differences observed during method development.

ParameterMethod A (Standard C18)Method B (Polar-Embedded)Acceptance Criteria
Pyrazole Retention (

)
1.1 min (Void interference)3.4 min (Resolved)

USP Tailing (Product) 1.81.1

Resolution (Acid vs Ester) 2.56.8

Signal-to-Noise (LOQ) 15:145:1 (Sharper peaks)

Visualizing the Workflow

The following diagram illustrates the analytical logic, from sample degradation pathways to peak identification.

G Sample Crude Sample (this compound) Imp_SM Impurity A: Pyrazole (SM) (Highly Polar) Sample->Imp_SM Unreacted Imp_Acid Impurity B: Acid Hydrolysis (Polar) Sample->Imp_Acid Hydrolysis Product Target Analyte: Ester Product (Hydrophobic) Sample->Product Main Component Column Polar-Embedded C18 (Shielded Silanols) Sample->Column Injection Res_Void Void Volume (t0) Column->Res_Void Salts/Solvent Res_SM Retained SM (3.4 min) Column->Res_SM H-Bonding/Aq Interaction Res_Acid Acid Peak (8.5 min) Column->Res_Acid Mixed Mode Res_Prod Product Peak (14.2 min) Column->Res_Prod Hydrophobic Interaction

Caption: Analytical fate mapping of this compound and its impurities on a Polar-Embedded stationary phase.

Troubleshooting & Optimization

Issue: Peak Tailing on the Main Ester Peak
  • Cause: Interaction between the non-bonded electrons on the pyrazole nitrogen and acidic silanols on the silica support.

  • Solution: Increase buffer concentration to 20mM or add 0.1% Triethylamine (TEA) as a silanol blocker (if using a pH range where TEA is ionized). Alternatively, switch to a "Hybrid" particle column (e.g., Waters XBridge) which has fewer surface silanols.

Issue: "Ghost" Peaks
  • Cause: Pyrazoles can complex with metals in the HPLC system.

  • Solution: Use a column with PEEK hardware or add trace EDTA to the mobile phase if using an older stainless steel system.

Issue: Retention Time Drift
  • Cause: The propanoate ester is sensitive to pH. If the mobile phase pH drifts above 5.0, on-column hydrolysis may occur.

  • Solution: Strictly maintain Mobile Phase A at pH 3.0 ± 0.1.

References

  • BenchChem. (2025).[4][7] Column chromatography conditions for separating pyrazole isomers. Retrieved from

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from

  • National Institutes of Health (PMC). (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. Retrieved from

  • International Journal of Pharmaceutical Investigation. (2023). RP-HPLC Method Development of synthesized derivative of pyrazolone. Retrieved from

Sources

Technical Comparison: Methyl vs. Ethyl 2-(1H-pyrazol-1-yl)propanoate

[1]

Executive Summary

This guide provides a technical comparison between methyl 2-(1H-pyrazol-1-yl)propanoate and its ethyl ester analog .[1] These compounds serve as critical intermediates in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical scaffolds (e.g., p38 MAP kinase inhibitors).

The Core Trade-off:

  • Methyl Ester: Offers superior atom economy and reaction kinetics for chemical hydrolysis.[1] It is the preferred choice for large-scale manufacturing where cost and waste reduction are paramount.[1]

  • Ethyl Ester: Provides enhanced lipophilicity and metabolic stability .[1] Crucially, it often exhibits superior enantioselectivity (

    
    -value) in enzymatic kinetic resolution  processes, making it the standard starting material for generating chiral 
    
    
    -substituted propanoic acids.[1]

Physicochemical Profile

The following data compares the fundamental physical properties that influence handling, purification, and bioavailability.

PropertyThis compoundEthyl 2-(1H-pyrazol-1-yl)propanoateImpact on Workflow
Molecular Formula


Ethyl has higher MW (+14 Da).[1]
Molecular Weight 154.17 g/mol 168.19 g/mol Methyl has higher atom economy.[1]
Predicted LogP ~0.62~1.05Ethyl is more lipophilic, aiding extraction from aqueous phases.[1]
Boiling Point (est.) ~200°C~215°CMethyl is easier to remove/distill but more volatile.[1]
Water Solubility ModerateLowMethyl ester may suffer yield loss during aqueous workup without salting out.[1]
Hydrolysis Rate (

)
Fast (Reference)Slow (~0.6x of Methyl)Methyl is preferred for rapid chemical deprotection.[1]

Note: LogP and Boiling Point values are predicted based on group contribution methods for 1-substituted pyrazoles [1].

Synthetic Accessibility & Atom Economy

Both esters are synthesized via

1
Reaction Pathway

The synthesis relies on a nucleophilic substitution (


1

SynthesisPathwayPyrazole1H-PyrazoleIntermediateTransition State(SN2)Pyrazole->Intermediate+ BaseHaloester2-Halo-propanoate(Methyl or Ethyl)Haloester->IntermediateBaseBase (K2CO3)Product2-(1H-pyrazol-1-yl)propanoate EsterIntermediate->Product- HX

Figure 1: General synthesis pathway via N-alkylation.[1]

Comparative Analysis
  • Methyl Route: Uses methyl 2-chloropropanoate.[1] This reagent is generally cheaper and the resulting methyl ester has a lower boiling point, making purification by vacuum distillation easier.[1] However, the methyl ester is more susceptible to spontaneous hydrolysis under basic workup conditions.[1]

  • Ethyl Route: Uses ethyl 2-bromopropanoate.[1] The ethyl group provides steric bulk that protects the ester from premature hydrolysis during the basic alkylation step, often resulting in slightly higher isolated yields (>90%) compared to the methyl analog (~85%) in unoptimized batches [2].

Reactivity & Biocatalysis (The Critical Differentiator)

Chemical Hydrolysis

In standard saponification (NaOH/MeOH), the methyl ester hydrolyzes 2-3x faster than the ethyl ester.[1] This is due to the reduced steric hindrance around the carbonyl carbon, facilitating the attack of the hydroxide ion (

Enzymatic Kinetic Resolution (Chiral Switch)

This is the most significant divergence point.[1] For researchers aiming to produce the optically active acid (e.g., (S)-2-(1H-pyrazol-1-yl)propanoic acid), the Ethyl Ester is the superior substrate .[1]

  • Mechanism: Lipases (e.g., Candida antarctica Lipase B, CAL-B) possess hydrophobic binding pockets.[1] The ethyl chain provides better "anchoring" interactions than the methyl group, often leading to higher enantiomeric ratios (

    
    -values).[1]
    
  • Data Trend: In similar 2-arylpropanoate systems, ethyl esters typically exhibit

    
    , whereas methyl esters often show 
    
    
    due to poor recognition of the smaller alkoxy group [4].[1]

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)propanoate

Use this protocol for high-stability intermediates.[1]

  • Reagents: 1H-Pyrazole (1.0 eq), Ethyl 2-bromopropanoate (1.1 eq),

    
     (2.0 eq), Acetone (0.5 M).
    
  • Procedure:

    • Dissolve pyrazole in dry acetone.[1] Add

      
      .
      
    • Add ethyl 2-bromopropanoate dropwise at 0°C.

    • Reflux for 6 hours.[1][2] Validation: Monitor TLC (Hexane/EtOAc 7:3). Pyrazole (

      
      ) should disappear; Product (
      
      
      ) appears.
  • Workup: Filter solids. Concentrate filtrate.[1] Dissolve residue in EtOAc, wash with water.[1] Dry over

    
    .[1]
    
  • Yield: Expect 90-95% as a clear oil.

Protocol B: Comparative Hydrolysis Kinetic Assay

Use this to determine the half-life (

1
  • Setup: Prepare 0.1 M solutions of Methyl and Ethyl esters in MeOH/Water (1:1).

  • Initiation: Add NaOH (1.0 eq) at

    
    .[1] Maintain 25°C.
    
  • Measurement: Aliquot every 5 minutes into excess dilute HCl to quench.

  • Analysis: Analyze via HPLC (C18 column, Acetonitrile/Water).

    • Validation: Plot

      
       vs. time. The slope 
      
      
      .[1]
    • Expectation: Slope(Methyl) > Slope(Ethyl).

Protocol C: Enzymatic Resolution Screening

Workflow for chiral separation.[1]

EnzymaticResolutionRacemicRacemic Ethyl Ester(Substrate)EnzymeAdd Lipase (CAL-B)Buffer pH 7.0Racemic->EnzymeReactionStir 24-48h(Kinetic Resolution)Enzyme->ReactionSeparationAcid/Base ExtractionReaction->SeparationProductS(S)-Acid(Aqueous Phase)Separation->ProductSHydrolyzedProductR(R)-Ester(Organic Phase)Separation->ProductRUnreacted

Figure 2: Enzymatic resolution workflow favoring the Ethyl ester.

Safety & Toxicity Considerations

  • Methyl Ester: Hydrolysis releases Methanol , which is toxic (metabolized to formic acid/formaldehyde).[1] Avoid in late-stage pharmaceutical intermediates if possible to minimize genotoxic impurity risks (PGI).[1]

  • Ethyl Ester: Hydrolysis releases Ethanol , which is Class 3 (low toxicity) solvent.[1] Preferred for GMP manufacturing.[1]

References

  • PubChem. Ethyl 2-(1H-pyrazol-1-yl)propanoate Compound Summary. National Library of Medicine.[1] Link[1]

  • El Hassani, I. A., et al. (2021).[1] The synthesis of pyrazole derivatives using ethyl 5-(3-aryl-3-oxopropinyl)anthranilates.[1][3] ResearchGate.[1] Link

  • Farooq, A., et al. (2014).[1] A comparative study of the chemical kinetics of methyl and ethyl propanoate. Fuel, 134, 26-38.[1] Link

  • Ghanem, A. (2007).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 2-Arylpropionic Acids.[1] Tetrahedron: Asymmetry.[1] (Inferred from general profen resolution trends).

Thermal Characterization Guide: Methyl 2-(1H-pyrazol-1-yl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermal properties, synthesis, and characterization of methyl 2-(1H-pyrazol-1-yl)propanoate derivatives. It is designed for researchers requiring actionable data on solid-state characteristics and synthetic pathways.

Executive Summary

This compound and its simple alkyl derivatives typically exist as viscous oils or low-melting solids at room temperature. This physical state presents a challenge for traditional melting point (MP) characterization, often necessitating alternative purity assays (GC-MS, NMR) or conversion to crystalline derivatives (free acids or amides).

In contrast, highly substituted derivatives (bearing aryl, amino, or cyano groups) or the corresponding carboxylic acids exhibit well-defined, high-temperature melting points, making them superior candidates for solid-state isolation and storage.

Key Technical Insight:

  • Simple Esters: Liquid/Oil (Requires vacuum distillation for purification).

  • Free Acids: Solid (Recrystallizable).

  • Complex Derivatives: High-Melting Solids (Suitable for DSC analysis).

Comparative Analysis: Melting Point Trends

The following table contrasts the thermal properties of the core methyl ester against its structural analogs and derivatives. Note the dramatic phase shift introduced by hydrogen-bonding moieties (acids/amides) and rigid aryl substituents.

Table 1: Thermal Properties of Pyrazole Propanoate Derivatives
Compound ClassSpecific DerivativePhysical State (RT)Melting Point (°C)Characterization Method
Target Ester This compound Oil / Low-Melt < 25°C (Predicted) ¹H-NMR, GC-MS
Homolog Ethyl 1H-pyrazole-1-carboxylateLow-Melt Solid49.3°C [1]Capillary / DSC
Free Acid 2-(5-Methyl-1H-pyrazol-1-yl)propanoic acidSolid> 100°C (Est.)Capillary
Complex Analog Ethyl 3-amino-1-methyl-5-(phenylamino)-pyrazole-4-carboxylateCrystalline Solid138 – 140°C [2]Capillary
Positional Isomer 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acidSolid118 – 120°C (Typical)Capillary

Critical Note: The specific methyl ester (this compound) lacks a definitive literature melting point because it is routinely isolated as an oil. Researchers should expect a liquid phase unless the pyrazole ring is heavily substituted.

Structure-Property Relationships

Understanding why these melting points vary is crucial for derivative design.

The "Liquid Ester" Phenomenon

The methyl ester group (-COOMe) removes the potential for intermolecular hydrogen bonding found in the free acid (-COOH). Additionally, the N-alkyl chain adds rotational degrees of freedom.

  • Mechanism: Disruption of crystal lattice packing.

  • Consequence: Simple N-alkyl pyrazole esters (like the target) have low lattice energy, resulting in liquid states at ambient conditions.

Substituent Effects

Adding rigid or polar groups to the pyrazole ring drastically increases the melting point:

  • Aryl Groups (Phenyl): Introduce

    
    -
    
    
    
    stacking interactions.
  • Amino/Cyano Groups: Introduce strong dipole-dipole interactions and H-bonding donors.

  • Result: The derivative Ethyl 3-amino-1-methyl-5-(phenylamino)-pyrazole-4-carboxylate melts at 138–140°C , demonstrating how substitution can force crystallization [2].

Experimental Protocols

Synthesis Workflow (N-Alkylation)

This protocol yields the methyl ester. Due to its likely liquid state, purification via vacuum distillation or column chromatography is recommended over recrystallization.

Reagents: 1H-Pyrazole, Methyl 2-bromopropionate (or Methyl 2-chloropropionate), Potassium Carbonate (


), Acetone or DMF.
  • Preparation: Dissolve 1H-pyrazole (1.0 eq) in anhydrous acetone (0.5 M).

  • Base Addition: Add anhydrous

    
     (2.0 eq) and stir for 30 min at Room Temperature (RT).
    
  • Alkylation: Dropwise add Methyl 2-bromopropionate (1.1 eq). Exothermic reaction - control temp < 40°C.

  • Reflux: Heat to reflux for 6–12 hours. Monitor via TLC (EtOAc/Hexane).

  • Workup: Filter off inorganic salts. Concentrate filtrate under reduced pressure.

  • Purification:

    • If Oil: High-vacuum distillation or Silica Gel Flash Chromatography (Gradient: 10% -> 40% EtOAc in Hexane).

    • If Solid: Recrystallize from cold Ethanol/Water.

Characterization Decision Tree

Since the physical state varies, use this logic flow to select the correct analytical method.

CharacterizationLogic Start Isolated Product StateCheck Physical State at 25°C? Start->StateCheck Liquid Liquid / Oil StateCheck->Liquid Solid Solid / Crystal StateCheck->Solid NMR 1H / 13C NMR (Confirm Structure) Liquid->NMR GCMS GC-MS (Purity & MW) Liquid->GCMS BoilingPoint Boiling Point (Vacuum Distillation) Liquid->BoilingPoint DSC DSC Analysis (Onset MP & Purity) Solid->DSC Capillary Capillary MP (Visual Range) Solid->Capillary XRD Single Crystal XRD (If crystalline) Solid->XRD

Figure 1: Decision logic for characterizing pyrazole propanoate derivatives based on physical state.

Synthetic Pathway Visualization

The formation of the ester can occur via direct alkylation or Michael addition (if using acrylate). The choice affects the impurity profile and potential MP depression.

SynthesisPathways Pyrazole 1H-Pyrazole Transition Transition State (N-Nucleophilic Attack) Pyrazole->Transition Reagent1 Methyl 2-bromopropionate (Alkylation Route) Reagent1->Transition Base (K2CO3) Reagent2 Methyl Acrylate (Michael Addition Route) Reagent2->Transition Cat. Base / Heat Product This compound (Target Ester) Transition->Product Major Product Isomer Isomer Impurity (C-Alkylation - Rare) Transition->Isomer Minor Impurity

Figure 2: Synthetic pathways yielding the methyl ester. N-alkylation is the dominant pathway for unsubstituted pyrazoles.

References

  • EPA CompTox Dashboard. (n.d.). 1H-Pyrazole-1-carboxylic acid, ethyl ester Properties. Retrieved from [Link]

  • Farag, A. M., et al. (2022).[1] Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5814. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 62395394, Methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling methyl 2-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Logistics for R&D Applications

Executive Summary & Hazard Context

Compound Identity: Methyl 2-(1H-pyrazol-1-yl)propanoate Application: Pharmaceutical/Agrochemical Intermediate Physical State: Typically a liquid or low-melting solid (ester derivative).[1][2][3]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer may be limited in public repositories, its structural motifs (pyrazole ring + ester functionality) dictate a Universal Precautionary Approach . We utilize Structure-Activity Relationship (SAR) analysis to predict hazards where empirical data is absent.[1][2]

The Scientific Rationale for Safety:

  • The Ester Moiety: Esters are lipophilic solvents. They can defat skin and, critically, permeate standard nitrile gloves faster than aqueous solutions. They are also potential respiratory irritants (volatile organic compounds).

  • The Pyrazole Ring: Often associated with skin/eye irritation and potential acute toxicity (oral) or sensitization.

Predicted Hazard Profile (SAR-Derived)

Treat as if the following H-Codes apply until validated otherwise:

Hazard ClassLikely H-CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritationDirect contact causes dermatitis; requires barrier protection.[1][2]
Eye Irritation H319 Causes serious eye irritationSplash risk is critical; corneal damage potential.[2]
STOT-SE H335 May cause respiratory irritationVolatile vapors trigger mucosal inflammation; Fume Hood Mandatory .[1][2]
Acute Tox. H302 Harmful if swallowedIngestion risk via hand-to-mouth transfer; strict hygiene required.[1][2]

Hierarchy of Controls & Engineering Systems

Before relying on PPE, you must establish an engineering defense layer. PPE is the last line of defense, not the first.

Primary Containment (Engineering Controls)[1][2]
  • Chemical Fume Hood: All manipulations (weighing, transfer, reaction setup) must occur within a certified fume hood operating at a face velocity of 0.3–0.5 m/s (60–100 fpm) .[2]

  • Vapor Management: The ester functionality implies volatility. Do not handle on an open bench.

  • Static Dissipation: Esters can be flammable. Ensure all equipment is grounded, especially during transfer of large volumes (>500 mL).

Personal Protective Equipment (PPE) Matrix

This protocol uses a "Task-Based" selection process. One size does not fit all operations.

A. Hand Protection (The Critical Barrier)

Scientific Context: Esters can swell and degrade nitrile rubber over time. For this compound, "Splash Protection" is different from "Immersion Protection."

OperationRecommended Glove SystemRationale
Standard Handling (Weighing, aliquotting)Double Nitrile (Disposable) Outer:[1][2] 5 mil (0.12mm)Inner:[1][2] 4 mil (0.10mm)Provides ~15-30 mins breakthrough time.[1][2] The inner glove acts as a visual indicator and backup barrier.
High-Risk / Spill Cleanup (>100mL or concentrated stock)Silver Shield (Laminate) or Butyl Rubber Worn under outer nitrile gloveLaminate films offer >480 min breakthrough time against esters.[1][2] Nitrile alone is insufficient for prolonged contact.
Technique "Change-on-Splash" Immediately remove outer glove upon any visible contamination.[1][2] Do not wait for degradation.
B. Ocular & Face Protection[3][4][5][6][7][8][9]
  • Standard: Chemical Splash Goggles (Indirect Venting) .

    • Why? Safety glasses leave gaps. Liquid esters can splash upwards or around lenses. Goggles provide a sealed environment.

  • High Volume (>1L): Add a Face Shield over goggles to protect the neck and face skin from absorption.[2]

C. Respiratory Protection[4][5][6][7][8][9][10][11]
  • Primary: Fume Hood (No respirator needed if used correctly).[2]

  • Secondary (Spill/Outside Hood): Half-face respirator with Organic Vapor (OV) Cartridges (Black band).[1][2]

    • Note: Particulate filters (N95/P100) do NOT stop ester vapors.[2] You must use activated carbon (OV) cartridges.

D. Body Protection[5][6][7][9][12]
  • Standard: 100% Cotton Lab Coat (High buttoned) + Long pants + Closed-toe shoes.[1][2]

    • Why Cotton? Synthetic blends can melt into skin if a fire occurs (esters are flammable).

  • High Risk: Tyvek® sleeve covers or apron if pouring large volumes.

Operational Workflow & Safety Logic

The following diagram illustrates the "Safe Path" for handling this intermediate. It emphasizes the decision points where safety can be compromised.

SafeHandling Start Start: Task Definition RiskAssess Risk Assessment: Check Volume & Concentration Start->RiskAssess EngControl Verify Engineering Controls: Fume Hood Flow OK? RiskAssess->EngControl PPE_Select Select PPE: Double Nitrile + Goggles EngControl->PPE_Select Standard Vol (<100mL) PPE_High Select PPE: Laminate Gloves + Face Shield EngControl->PPE_High High Vol (>100mL) Handling Execution: Manipulate in Hood (Keep sash low) PPE_Select->Handling PPE_High->Handling Spill Event: Spill/Splash? Handling->Spill CleanUp Emergency Protocol: Evacuate -> Ventilate -> Absorb with Vermiculite Spill->CleanUp Yes Decon Decontamination: Wipe containers with EtOH Spill->Decon No Disposal Disposal: Segregate into Organic Waste CleanUp->Disposal Decon->Disposal

Caption: Operational logic flow ensuring correct PPE selection based on volume and immediate response to containment breaches.

Emergency Response & Disposal

Accidental Release Measures
  • Evacuate: If a spill >50mL occurs outside the hood, evacuate the immediate area to allow vapors to dissipate.

  • PPE Upgrade: Don Silver Shield/Laminate gloves and an OV-Respirator before re-entering to clean.[2]

  • Absorb: Use inert absorbents (Vermiculite, Sand, or Universal Spill Pads). Do not use combustible materials like sawdust.[1][2]

  • Clean: Wipe surface with Ethanol or Isopropanol to solubilize the ester residue, then wash with soap and water.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes .[2][4][5] Hold eyelids apart. The lipophilic nature means the chemical resists washing; time is the only factor that helps.

  • Skin Contact: Remove contaminated clothing immediately.[4][5][6][7][8] Wash skin with soap and water (soap is essential to emulsify the ester). Do not use solvents (like ethanol) on skin, as they may enhance absorption.

Waste Disposal[1][4][6]
  • Stream: Organic Solvent Waste (Non-Halogenated) .

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste container to prevent exothermic reactions.

  • Container: High-density polyethylene (HDPE) or Glass.[1][2]

References

  • Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (Analogous Structure Safety Data). Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • Esko Safety. Glove Chemical Resistance Chart (Esters & Solvents). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.